molecular formula C10H17NO3 B1333625 N-Boc-L-Prolinal CAS No. 69610-41-9

N-Boc-L-Prolinal

Cat. No.: B1333625
CAS No.: 69610-41-9
M. Wt: 199.25 g/mol
InChI Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N
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Description

N-Boc-L-Prolinal is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370439
Record name N-BOC-L-Prolinal
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69610-41-9
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate
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Record name N-BOC-L-Prolinal
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Record name tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
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Foundational & Exploratory

Synthesis of N-Boc-L-prolinal from L-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathway for producing N-Boc-L-prolinal, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid L-proline. The synthesis is typically achieved through a two-step process: the protection of the amine group of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to an aldehyde. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The conversion of L-proline to this compound involves two key transformations:

  • N-protection: The secondary amine of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This step prevents unwanted side reactions of the amine in the subsequent reduction step.

  • Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-L-proline is reduced to an aldehyde. This is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol, N-Boc-L-prolinol. A common and effective strategy involves a two-stage approach: reduction of the carboxylic acid to the primary alcohol, followed by oxidation to the aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from L-proline.

StepReactionKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
1Boc Protection of L-prolineL-proline, (Boc)₂O, Triethylamine (B128534)Dichloromethane (B109758)Room Temperature2.5>90
2aReduction to N-Boc-L-prolinolN-Boc-L-proline, Ethyl Chloroformate, NaBH₄Tetrahydrofuran, Water0 to Room Temperature1-2Satisfactory (not specified)
2bOxidation to this compound (Swern)N-Boc-L-prolinol, Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to Room Temperature0.599
2b (alternative)Oxidation to this compound (DMP)N-Boc-L-prolinol, Dess-Martin PeriodinaneDichloromethaneRoom Temperature0.5 - 2High (typical)

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

This protocol describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate.

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated citric acid aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethyl ether

Procedure:

  • To a solution of L-proline (4.35 mmol, 0.5 g) in dichloromethane (10 mL), add triethylamine (0.7 mL).

  • Add di-tert-butyl dicarbonate (6.42 mmol, 1.4 g) to the mixture.

  • Stir the reaction mixture at room temperature for 2.5 hours, during which the initially cloudy white liquid will become a colorless solution.[1]

  • Wash the organic phase with 3 mL of saturated citric acid aqueous solution, followed by two washes with 4 mL of saturated NaCl aqueous solution, and a final wash with water.

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Upon cooling, the resulting colorless oil will solidify into a white solid.

  • Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.

Step 2a: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

This protocol describes a safe and effective method for the reduction of the carboxylic acid to a primary alcohol using sodium borohydride (B1222165) after activation as a mixed anhydride (B1165640).[2]

Materials:

  • N-Boc-L-proline

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Dry Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve N-Boc-L-proline in dry THF and cool the solution to 0 °C.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture to form the mixed anhydride.

  • In a separate flask, prepare a solution of excess NaBH₄ in water.

  • Slowly add the mixed anhydride solution to the NaBH₄ solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, carefully quench the reaction with a suitable acidic solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-L-prolinol.

Step 2b: Oxidation of N-Boc-L-prolinol to this compound (Swern Oxidation)

This protocol details the oxidation of the primary alcohol to the aldehyde using Swern oxidation conditions, which are known for their mildness and high yields.[3][4][5]

Materials:

  • N-Boc-L-prolinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add a solution of DMSO in dichloromethane dropwise.

  • Stir the mixture for a short period to allow for the formation of the active oxidizing species.

  • Add a solution of N-Boc-L-prolinol in dichloromethane to the reaction mixture at -78 °C.

  • After stirring for a specified time, add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway L_Proline L-Proline N_Boc_L_Proline N-Boc-L-proline L_Proline->N_Boc_L_Proline (Boc)₂O, Et₃N DCM, RT N_Boc_L_Prolinol N-Boc-L-prolinol N_Boc_L_Proline->N_Boc_L_Prolinol 1. EtOCOCl, Et₃N 2. NaBH₄ N_Boc_L_Prolinal This compound N_Boc_L_Prolinol->N_Boc_L_Prolinal Swern or DMP Oxidation

Caption: Overall synthetic route from L-proline to this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2a Step 2a: Reduction cluster_step2b Step 2b: Oxidation (Swern) start1 Dissolve L-proline in DCM add_reagents1 Add Et₃N and (Boc)₂O start1->add_reagents1 react1 Stir at RT for 2.5h add_reagents1->react1 workup1 Aqueous Workup react1->workup1 isolate1 Isolate N-Boc-L-proline workup1->isolate1 start2a Dissolve N-Boc-L-proline in THF isolate1->start2a Proceed to reduction activate Activate with EtOCOCl, Et₃N start2a->activate reduce Reduce with NaBH₄ activate->reduce isolate2a Isolate N-Boc-L-prolinol reduce->isolate2a start2b Prepare Swern reagent at -78°C isolate2a->start2b Proceed to oxidation add_alcohol Add N-Boc-L-prolinol start2b->add_alcohol add_base Add Et₃N add_alcohol->add_base warm Warm to RT add_base->warm workup2b Aqueous Workup warm->workup2b isolate2b Isolate this compound workup2b->isolate2b

Caption: Step-by-step workflow for the synthesis of this compound.

References

N-Boc-L-prolinal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-prolinal, with the CAS number 69610-41-9, is a chiral amino aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2] Its protected amine group and reactive aldehyde functionality make it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound.

Core Physicochemical Properties

This compound is a clear, light yellow, viscous liquid at room temperature.[1] It is sensitive to air and should be stored at low temperatures (-20°C to 5°C) to maintain its stability.[1][3] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[1][2][3][4]
Molecular Weight 199.25 g/mol [1][2][3][4]
Appearance Clear light yellow viscous liquid[1]
Boiling Point 211 °C (lit.)[1][3][4]
Density 1.063 g/mL at 25 °C (lit.)[1][3][4]
Refractive Index (n20/D) 1.462 (lit.)[1][3][4]
Optical Rotation ([α]20/D) -101° (c = 0.66 in chloroform)[3]
Solubility Slightly soluble in water; Soluble in chloroform.[1][4]
Flash Point 135 °F[1]
Vapor Pressure 0.00483 mmHg at 25°C[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, typical spectral characteristics can be inferred from its structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum Data not available in the search results.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum Data not available in the search results.

IR (Infrared) Spectrum Data not available in the search results.

Mass Spectrum A predicted monoisotopic mass for the [M+H]⁺ ion is 200.12813 m/z.

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of N-Boc-L-prolinol.

Materials:

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.

  • A solution of N-Boc-L-prolinol in anhydrous dichloromethane is then added dropwise to the reaction mixture.

  • After stirring for a specified time, triethylamine is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a light yellow oil.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of this compound.

  • Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.

  • Density: The density is measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume.

  • Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specific temperature, typically 20°C, using the sodium D-line.

  • Optical Rotation: A polarimeter is used to measure the angle of rotation of plane-polarized light when it passes through a solution of this compound of a known concentration in a specific solvent (e.g., chloroform). The specific rotation is then calculated based on the observed rotation, path length, and concentration.

Applications in Research and Development

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its applications include:

  • Peptide Synthesis: It serves as a key component in the synthesis of peptidomimetics and complex peptides.

  • Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor ligands. For instance, it has been utilized in the synthesis of analogs of Dolastatin 10 with anti-colon cancer activity.

  • Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material for the enantioselective synthesis of various organic compounds.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway from L-Proline to this compound.

G L_Proline L-Proline Boc_Protection Boc Protection (Boc)₂O, Base L_Proline->Boc_Protection N_Boc_L_Proline N-Boc-L-proline Boc_Protection->N_Boc_L_Proline Reduction Reduction (e.g., with BH₃) N_Boc_L_Proline->Reduction N_Boc_L_Prolinol N-Boc-L-prolinol Reduction->N_Boc_L_Prolinol Swern_Oxidation Swern Oxidation (COCl)₂, DMSO, TEA N_Boc_L_Prolinol->Swern_Oxidation N_Boc_L_Prolinal This compound Swern_Oxidation->N_Boc_L_Prolinal

Caption: Synthetic route to this compound from L-Proline.

Logical Workflow for Application in Peptide Synthesis

This diagram shows a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS).

G Start Resin-Bound Amino Acid Deprotection Fmoc Deprotection Start->Deprotection Coupling Coupling with This compound derivative Deprotection->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Elongation->Deprotection Repeat cycle Cleavage Cleavage from Resin Elongation->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Use of this compound in Solid-Phase Peptide Synthesis.

References

N-Boc-L-prolinal CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-L-prolinal

Introduction

This compound, with the CAS number 69610-41-9, is a chiral N-protected amino aldehyde derived from the amino acid L-proline.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the aldehyde functional group at the C-terminus makes it a highly versatile and valuable building block in organic synthesis.[4][5] Its unique structural features allow for precise chemical manipulations, making it a crucial intermediate in the development of complex pharmaceuticals, peptide mimetics, and natural products.[5][6] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is systematically named tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.[2][4] The structure features a pyrrolidine (B122466) ring characteristic of proline, with the nitrogen atom incorporated into a carbamate (B1207046) linkage with a tert-butyl group (the Boc protecting group). The carboxyl group of the parent amino acid is replaced by an aldehyde functional group.

Chemical Structure:

  • IUPAC Name: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate[2]

  • CAS Number: 69610-41-9[1][2][3]

  • Molecular Formula: C₁₀H₁₇NO₃[1][2][3]

  • SMILES: CC(C)(C)OC(=O)N1CCC[C@H]1C=O[2]

  • InChI Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N[2][3]

Physicochemical Properties

This compound is typically a clear, light yellow, viscous liquid at room temperature.[4][6] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Weight 199.25 g/mol [1][2][3]
Appearance Clear light yellow viscous liquid[4][6]
Density 1.063 g/mL at 25 °C[3][6][7]
Boiling Point 211 °C[2][6][7]
Refractive Index (n20/D) 1.462[3][6]
Optical Activity ([α]20/D) -101° (c = 0.66 in chloroform)[3]
Solubility Slightly soluble in water; Soluble in chloroform[4][6][7]
Storage Temperature 0-5°C or -20°C[3][6]

Synthesis of this compound

This compound is commonly synthesized by the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol[1]

This protocol describes the synthesis of (S)-(+)-N-Boc-2-Prolinal from (S)-(+)-N-Boc-2-Prolinol.

Materials:

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve DMSO (5.86 mL, 75.8 mmol) in 120 mL of CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise to the cooled solution. Stir the mixture for 10 minutes.

  • In a separate flask, prepare a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂.

  • Add the N-Boc-L-prolinol solution dropwise to the reaction mixture at -78 °C. Stir for 20 minutes.

  • Add triethylamine (14.1 mL, 100 mmol) dropwise to the mixture.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 100 mL portions of CH₂Cl₂.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel chromatography using a mobile phase of 25% ethyl acetate in hexanes.

  • The final product, this compound, is obtained as a light yellow oil (5.0 g, 99% yield).[1]

G cluster_prep Reagent Preparation and Cooldown cluster_reaction Core Reaction cluster_workup Workup and Purification DMSO DMSO in CH2Cl2 Cooldown Cool to -78°C DMSO->Cooldown Oxalyl Add Oxalyl Chloride AddProlinol Add Prolinol Solution Oxalyl->AddProlinol Stir 10 min Cooldown->Oxalyl Prolinol N-Boc-L-prolinol in CH2Cl2 Prolinol->AddProlinol AddTEA Add Triethylamine AddProlinol->AddTEA Stir 20 min Warm Warm to RT AddTEA->Warm Dropwise addition Quench Quench with Water Warm->Quench Stir 30 min Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound (Product) Purify->Product G cluster_applications Synthetic Applications Prolinal This compound (Chiral Building Block) Peptides Peptide Mimetics (e.g., Dolastatin 10 Analogs) Prolinal->Peptides Introduces proline scaffold HIV HIV Inhibitors Prolinal->HIV Key intermediate Alkaloids Complex Natural Products (e.g., Norsecurinine-type Alkaloids) Prolinal->Alkaloids Core structural unit Asymmetric Asymmetric Synthesis (Chiral Auxiliary) Prolinal->Asymmetric Controls stereochemistry

References

N-Boc-L-Prolinal: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, chemically known as (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chiral aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features, combining a protected proline scaffold with a reactive aldehyde functionality, have made it an indispensable tool for the stereoselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of this compound, a detailed comparison of its primary synthetic methodologies, comprehensive experimental protocols, and an examination of its application in asymmetric catalysis.

Discovery and History

The precise first synthesis of this compound is not widely documented in a single seminal publication. Its development is intrinsically linked to the broader advancements in peptide chemistry and the strategic use of protecting groups that gained prominence in the latter half of the 20th century.[1] The tert-butoxycarbonyl (Boc) group, introduced for the protection of amines, became a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The synthesis of this compound is a logical extension of the established procedures for the Boc-protection of L-proline. The subsequent challenge, the selective and mild oxidation of the corresponding N-Boc-L-prolinol to the aldehyde, was addressed by the development of various oxidation methods that minimized side reactions and preserved the stereochemical integrity of the chiral center. Today, this compound is a commercially available reagent, widely employed in the synthesis of pharmaceutical agents, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2]

Synthesis of this compound

The preparation of this compound typically starts from the readily available amino acid L-proline. The synthetic sequence involves two key steps: the protection of the secondary amine with a Boc group and the subsequent partial reduction of the carboxylic acid to the corresponding alcohol (N-Boc-L-prolinol), followed by a mild oxidation to the desired aldehyde. The oxidation of N-Boc-L-prolinol is the most critical step, and several methods have been developed to achieve this transformation efficiently. The most common and effective methods are Swern oxidation, Parikh-Doering (SO3-pyridine) oxidation, and Dess-Martin periodinane (DMP) oxidation.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for the oxidation of N-Boc-L-prolinol to this compound often depends on factors such as scale, desired purity, and the availability and cost of reagents. The following table summarizes the key quantitative data for the most common oxidation methods.

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Purity
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to rt0.5 - 1 h~99%High
Parikh-Doering Oxidation Sulfur trioxide pyridine (B92270) complex, DMSO, TriethylamineDichloromethane (DCM)0 to rt0.5 - 2 h~84%High
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5 - 2 hHighHigh

Experimental Protocols

Synthesis of N-Boc-L-prolinol (Precursor)

A common route to this compound begins with the synthesis of its precursor, N-Boc-L-prolinol, from N-Boc-L-proline.

Procedure:

  • To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethylamine followed by the dropwise addition of ethyl chloroformate.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • To the filtrate at 0 °C, add a solution of sodium borohydride (B1222165) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-prolinol.

Swern Oxidation of N-Boc-L-prolinol

This method is known for its high yields and clean reaction profiles.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • N-Boc-L-prolinol

  • Water

  • Sodium sulfate, anhydrous

  • Silica (B1680970) gel for chromatography

  • Ethyl acetate/Hexanes mixture

Procedure: [3]

  • To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous DCM at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

  • Stir the solution for 10 minutes.

  • Add a solution of N-Boc-L-prolinol (5.08 g, 25.2 mmol) in 50 mL of DCM dropwise to the reaction mixture.

  • Stir the solution for 20 minutes at -78 °C.

  • Add triethylamine (14.1 mL, 100 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with 50 mL of water.

  • Extract the aqueous layer twice with 100 mL of DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil.

  • Purify the crude product by silica gel chromatography using a 25% ethyl acetate in hexanes eluent to give this compound as a light yellow oil (Yield: 5.0 g, 99%).[3]

Parikh-Doering (SO3-Pyridine) Oxidation of N-Boc-L-prolinol

This method offers a milder alternative to other activated DMSO oxidations and can be performed at non-cryogenic temperatures.[4]

Materials:

  • Sulfur trioxide pyridine complex (SO3·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N-Boc-L-prolinol

  • Brine solution

  • Magnesium sulfate, anhydrous

Procedure: [5]

  • Dissolve N-Boc-L-prolinol (1.0 eq) and DIPEA or TEA (7.14 eq) in anhydrous DCM.

  • Cool the resulting solution to 0 °C.

  • Add the sulfur trioxide-pyridine complex (4.02 eq) to the solution.

  • Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.

  • Stir the suspension for an additional 30 minutes at 0 °C.

  • Pour the pale yellow solution into a brine solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the volatiles under reduced pressure.

  • Purify the crude solid by flash column chromatography to yield the aldehyde (Typical yield: 84%).[5]

Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-prolinol

The Dess-Martin oxidation is valued for its mild conditions and operational simplicity.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • N-Boc-L-prolinol

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate, anhydrous

Procedure:

  • In a round-bottom flask, dissolve Dess-Martin periodinane (1.1 eq) in DCM.

  • In a separate beaker, dissolve N-Boc-L-prolinol (1.0 eq) in DCM.

  • Slowly add the alcohol solution to the DMP solution with stirring at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with diethyl ether.

  • Quench the reaction by pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and sodium thiosulfate.

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and discard the aqueous layer.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash chromatography if necessary.

Application in Asymmetric Catalysis: The Proline-Catalyzed Aldol (B89426) Reaction

This compound itself is a product of stereoselective synthesis; however, the parent amino acid, L-proline, is a renowned organocatalyst. The study of proline-catalyzed reactions provides a fundamental understanding of the principles of asymmetric catalysis, which are relevant to the application of chiral molecules like this compound in synthesis. The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis.[1][6]

The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone (the donor). This enamine then attacks an aldehyde (the acceptor) in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.[7]

Proline_Catalyzed_Aldol_Reaction Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (Carbonyl Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Carbonyl Acceptor) Aldehyde->Iminium Iminium->Proline Hydrolysis Product Aldol Product Iminium->Product + H2O Product->Proline + Catalyst Regeneration H2O_in H2O H2O_in->Product H2O_out H2O

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-L-prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-Boc-L-prolinal, a critical chiral building block in pharmaceutical and chemical synthesis.[][2][3] Understanding the stability profile of this reagent is paramount for ensuring its purity, reactivity, and the integrity of synthetic outcomes.

Physicochemical Properties and Intrinsic Stability

This compound, also known as (S)-N-Boc-pyrrolidine-2-carboxaldehyde, is a viscous, air-sensitive liquid.[4] Its structure, featuring both a reactive aldehyde and an acid-labile N-Boc protecting group, dictates its stability characteristics.

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₃[5][6]
Molecular Weight199.25 g/mol [5][6]
AppearanceClear light yellow viscous liquid
Boiling Point211 °C (lit.)[6]
Density1.063 g/mL at 25 °C (lit.)[6]
Refractive Indexn20/D 1.462 (lit.)[6]
SolubilitySlightly soluble in water; Soluble in chloroform.[4]
Optical Activity[α]20/D −101°, c = 0.66 in chloroform[6]

Key Stability Concerns and Degradation Pathways

The primary stability concerns for this compound are oxidation of the aldehyde, hydrolysis or acid-mediated cleavage of the N-Boc group, and racemization at the alpha-carbon.

Oxidation

The aldehyde functional group in this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[7][8][9] This process can lead to the formation of the corresponding carboxylic acid, N-Boc-L-proline. This degradation can be accelerated by the presence of light and elevated temperatures.

Oxidation_Pathway NBocProlinal This compound NBocProline N-Boc-L-proline NBocProlinal->NBocProline Oxidation Oxidant O₂ (Air) Oxidant->NBocProline

Hydrolysis and Acid-Catalyzed Cleavage of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions but is labile in the presence of acid.[10] While generally stable to neutral water, prolonged exposure to moisture, especially under acidic pH, can lead to the removal of the Boc group, yielding L-prolinal. L-prolinal itself is unstable and prone to self-condensation.[11]

Boc_Cleavage_Pathway NBocProlinal This compound Prolinal L-prolinal NBocProlinal->Prolinal Acid-catalyzed cleavage Acid H⁺ (Acid) Acid->Prolinal Condensation Self-condensation Products Prolinal->Condensation

Racemization

Alpha-amino aldehydes are known to be susceptible to racemization, especially in the presence of acid or base.[12] The acidic proton at the alpha-carbon can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture of the D and L enantiomers.

Racemization_Pathway L_Prolinal This compound Enolate Enolate Intermediate L_Prolinal->Enolate Base/Acid D_Prolinal N-Boc-D-prolinal Enolate->D_Prolinal

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [4][6] 2-8°C for short-term storage. Minimizes the rate of all potential degradation reactions, including oxidation, hydrolysis, and racemization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Prevents oxidation of the aldehyde functional group by atmospheric oxygen.[7][9]
Container Use a tightly sealed, amber glass vial or bottle. Protects from moisture and light, which can accelerate degradation.
Handling Handle under an inert atmosphere whenever possible. Use dry solvents and reagents. Avoid contact with acids, strong oxidizing agents, and moisture. Minimizes exposure to conditions that can cause degradation.

Experimental Protocols for Stability and Purity Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Start This compound Sample Stress_Conditions Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acidic (e.g., 0.1 M HCl) Base_Hydrolysis Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (ICH Q1B) Analysis Analysis of Stressed Samples Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis HPLC HPLC-UV/MS Analysis->HPLC Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC Results Identify Degradants & Establish Degradation Profile HPLC->Results Chiral_HPLC->Results

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Treat the sample solution with 0.1 M HCl at room temperature and 60°C.

    • Basic: Treat the sample solution with 0.1 M NaOH at room temperature.

    • Oxidative: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal: Store the solid sample and the solution at 60°C.

    • Photolytic: Expose the solid sample and the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating Chiral HPLC Method

A validated stability-indicating chiral HPLC method is crucial for quantifying this compound and its potential impurities and degradation products, including its enantiomer.

Proposed HPLC Conditions:

ParameterCondition
Column Chiral Stationary Phase (CSP) column suitable for separating enantiomers (e.g., Daicel Chiralcel OD-H or similar).[13][14]
Mobile Phase Isocratic elution with a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.[13]
Flow Rate 1.0 mL/min.
Column Temperature 25°C.
Detection UV at 210 nm.
Injection Volume 10 µL.
Sample Preparation Dissolve the sample in the mobile phase.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[15]

Summary of Potential Degradants and Impurities

Based on the known reactivity, the following are potential degradation products and process-related impurities that should be monitored:

CompoundOriginPotential Impact
N-Boc-L-proline Oxidation of the aldehydeAltered reactivity in subsequent synthetic steps.
L-prolinal Acid-catalyzed cleavage of the Boc groupUnstable, can lead to byproducts.
N-Boc-D-prolinal RacemizationLoss of enantiomeric purity, impacting the stereochemistry of the final product.
N-Boc-L-prolinol Over-reduction during synthesis from N-Boc-L-prolineA common process-related impurity.
Unreacted starting materials Incomplete reaction during synthesisCan affect the purity of the final product.

By adhering to the recommended storage and handling procedures and employing robust analytical methods for purity assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Spectroscopic Profile of N-Boc-L-prolinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-prolinal, a key chiral building block in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the accurate identification, characterization, and quality control of this important compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~9.5sH-1 (Aldehyde)
~4.1mH-2
~3.5mH-5
~2.0 - 1.8mH-3, H-4
1.48, 1.412 x sBoc (tert-butyl)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to the observation of two distinct singlets for the Boc group.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~202C-1 (Aldehyde Carbonyl)
~154Boc (Carbonyl)
~80Boc (Quaternary Carbon)
~60C-2
~47C-5
~28Boc (Methyls)
~24C-3, C-4

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~2975C-H stretch (alkane)
~2870C-H stretch (aldehyde)
~2720C-H stretch (aldehyde)
~1720C=O stretch (aldehyde)
~1680C=O stretch (Boc carbamate)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zIon
200.1281[M+H]⁺
222.1100[M+Na]⁺
144.0811[M-C₄H₈+H]⁺
100.0757[M-Boc+H]⁺

Note: The fragmentation pattern can vary depending on the ionization technique and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1 s.

    • Spectral Width: -10 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of neat this compound (as a liquid or solid) directly onto the ATR crystal to ensure good contact.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Example for Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.

  • Capillary Voltage: ~3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: Appropriate for the instrument and solvent flow rate.

  • Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Data Processing:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Process the data using the instrument's software to identify the molecular ion and any significant fragment ions.

  • Compare the observed m/z values with the calculated exact masses of the expected ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Prepare NMR Sample (in deuterated solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (neat or KBr pellet) Sample->Prep_IR Prep_MS Prepare MS Sample (in volatile solvent) Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation & Purity Assessment Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

A Comprehensive Technical Guide to N-Boc-L-prolinal: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a stereocenter and a reactive aldehyde functionality masked by a readily removable tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of this compound, covering its commercial availability from various suppliers, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents. Particular focus is given to its application in the synthesis of peptide mimetics, such as Dolastatin 10 analogues, and its relevance in the design of HIV protease inhibitors.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers. The quality, purity, and available quantities can vary, making a comparative analysis essential for researchers and process chemists. Below is a summary of specifications from several prominent suppliers.

Supplier Product Name CAS Number Purity Appearance Storage Temp. Optical Rotation
Sigma-Aldrich Boc-L-prolinal69610-41-997%[1]--20°C[1][α]20/D −101°, c = 0.66 in chloroform[1]
Chem-Impex Boc-L-prolinal69610-41-9≥ 97% (NMR)[2]Colorless or orange liquid[2]0-8°C[2][α]D21 = -96 ± 10º (c=1 in CHCl3)[2]
Parchem This compound69610-41-9--0-5°C[3]-101º (c=0.66 in chloroform)[3]
LookChem This compound69610-41-9-clear light yellow viscous liquid[4]0-5°C[4]-
Fisher Scientific This compound69610-41-996% or 97%[5]-Freezer[6]-
MedchemExpress This compound69610-41-9>98%--20°C (powder) or -80°C (in solvent)-
ChemicalBook This compound69610-41-999%+ HPLC[7]-2-8°C-

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

Property Value Reference
Molecular Formula C₁₀H₁₇NO₃[4]
Molecular Weight 199.25 g/mol [1][4]
Boiling Point 211 °C (lit.)[1][4]
Density 1.063 g/mL at 25 °C (lit.)[1][4]
Refractive Index n20/D 1.462 (lit.)[1][4]
Flash Point 135 °F (57.2 °C) - closed cup[1]
Solubility Slightly soluble in water. Soluble in chloroform.[4]
Sensitivity Air Sensitive[4]

Spectroscopic Data: While full spectra are instrument and condition-dependent, typical chemical shifts observed in NMR analysis are a critical quality control parameter. For the related compound, Z-Pro-L-[1-¹³C]prolinal, the aldehyde carbon appears at ~200 ppm in CDCl₃ and as the hydrate (B1144303) at ~92 ppm in water. For N-Boc-L-proline, the precursor, characteristic ¹³C NMR signals for the Boc group appear around 28 ppm (CH₃) and 80 ppm (quaternary C), and the proline ring carbons are observed between 24-60 ppm, with the carboxyl carbon around 175 ppm.

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the commercially available N-Boc-L-prolinol to the desired aldehyde.

Workflow for the Synthesis of this compound

G Synthesis of this compound via Swern Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO_sol Solution of DMSO in CH2Cl2 Cooling Cool to -78 °C DMSO_sol->Cooling Oxalyl_sol Solution of Oxalyl Chloride in CH2Cl2 Addition1 Add Oxalyl Chloride solution dropwise Oxalyl_sol->Addition1 Cooling->Addition1 Stir1 Stir for 10 min Addition1->Stir1 Addition2 Add N-Boc-L-prolinol solution dropwise Stir1->Addition2 Stir2 Stir for 20 min Addition2->Stir2 Addition3 Add Triethylamine (B128534) dropwise Stir2->Addition3 Warm Warm to room temperature Addition3->Warm Stir3 Stir for 30 min Warm->Stir3 Quench Quench with H2O Stir3->Quench Extract Extract with CH2Cl2 (2x) Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by silica (B1680970) gel chromatography Concentrate->Purify Product This compound (Yellow Oil) Purify->Product

Caption: Workflow for this compound Synthesis.

Materials:

  • (S)-(+)-N-Boc-2-Prolinol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

  • Stir the resulting solution for 10 minutes.

  • Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the solution for 20 minutes at -78 °C.

  • Add triethylamine (14.1 mL, 100 mmol) dropwise.

  • Allow the solution to warm to room temperature and then stir for an additional 30 minutes.

  • Quench the reaction by adding 50 mL of water.

  • Extract the aqueous layer twice with 100 mL of CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the oil by silica gel chromatography using a mobile phase of 25% EtOAc/Hexanes to give the title compound as a light yellow oil (yields up to 99%).

Characterization: The product can be characterized by mass spectrometry, which should show a peak corresponding to [M+H]⁺ at m/z = 200.

Application in Peptide Synthesis: Synthesis of a Dolastatin 10 Analogue Intermediate

This compound is a key precursor for the synthesis of dolaproine (Dap), an unusual amino acid found in the potent anticancer agent Dolastatin 10. The following protocol outlines a key step in the synthesis of a dipeptide intermediate.

Procedure Outline:

  • Crotylation of this compound: A key step involves the stereoselective crotylation of this compound to introduce the side chain of the dolaproine unit.

  • Peptide Coupling: The resulting modified proline derivative, N-Boc-Dap, is then coupled with the next amino acid in the sequence, for example, L-phenylalaninate hydrochloride.

  • Deprotection and Further Coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the resulting free amine is coupled with the next N-Boc protected amino acid in the chain.

Workflow for Dipeptide Synthesis using a this compound derivative

G Dipeptide Synthesis using a this compound Derivative NBocProlinal This compound Crotylation Stereoselective Crotylation NBocProlinal->Crotylation NBocDap N-Boc-Dap Crotylation->NBocDap Coupling Peptide Coupling (DEPC, DIPEA) NBocDap->Coupling PheOMe L-Phenylalaninate Hydrochloride PheOMe->Coupling Dipeptide N-Boc-Dap-Phe-OMe Coupling->Dipeptide G Mechanism of HIV Protease Inhibition cluster_enzyme HIV Protease Active Site cluster_substrate Substrate / Inhibitor Asp25 Asp25 (protonated) Binding Binding to Active Site Asp25->Binding Asp25_prime Asp25' (deprotonated) Asp25_prime->Binding Flap Flexible Flap Region (Glycine-rich) Flap->Binding Substrate Gag-Pol Polyprotein Substrate->Binding Inhibitor Protease Inhibitor (e.g., containing a prolinal-derived core) Inhibitor->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage NoCleavage Inhibition of Cleavage Binding->NoCleavage MatureProteins Mature Viral Proteins Cleavage->MatureProteins ImmatureVirion Non-infectious, Immature Virion NoCleavage->ImmatureVirion

References

An In-depth Technical Guide to N-Boc-L-prolinal Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-butoxycarbonyl)-L-prolinal, commonly abbreviated as N-Boc-L-prolinal, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an aldehyde functional group at the C-terminus.[1] This unique combination of a stable, easily removable protecting group and a reactive aldehyde moiety, all on a stereochemically defined pyrrolidine (B122466) scaffold, makes it an exceptionally versatile intermediate for constructing complex, high-value molecules.[2]

This guide provides a comprehensive overview of this compound, its derivatives, and analogs, with a focus on synthesis protocols, physicochemical properties, and applications in drug discovery and development.

Physicochemical Properties and Handling

This compound is typically a clear, light yellow, viscous liquid under standard laboratory conditions.[2] It is soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758) but only slightly soluble in water.[2][3] Due to its sensitivity to air, it requires careful handling and storage.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 69610-41-9[2]
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
Appearance Clear light yellow viscous liquid[2]
Boiling Point 211 °C (lit.)[2][3]
Density 1.063 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.462 (lit.)[2][3]
Optical Activity [α]20/D −101°, c = 0.66 in chloroform[5]
Storage Temperature 0-5°C or -20°C[2]
Solubility Slightly soluble in water; Soluble in chloroform.[2][3]
Sensitivity Air Sensitive[2][4]

Synthesis of this compound and its Precursors

The synthesis of this compound typically starts from L-proline or its reduced form, L-prolinol. The general workflow involves the protection of the proline nitrogen with a Boc group, followed by the conversion of the C-terminus to an aldehyde.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction (Optional Path) cluster_2 Step 3: Oxidation L-Proline L-Proline N-Boc-L-proline N-Boc-L-proline L-Proline->N-Boc-L-proline (Boc)₂O, Base N-Boc-L-prolinol N-Boc-L-prolinol N-Boc-L-proline->N-Boc-L-prolinol Reducing Agent (e.g., BH₃) N-Boc-L-proline->N-Boc-L-prolinol This compound This compound N-Boc-L-prolinol->this compound Oxidizing Agent (e.g., Swern)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-proline from L-proline

This procedure involves the protection of the amino group of L-proline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Reaction Setup: Dissolve L-proline (e.g., 18.1g) in water (100ml) in a reaction flask with stirring.[6]

  • Basification: Adjust the solution to be alkaline (pH ≥ 12) by adding a 0.1 mol/L solution of sodium hydroxide.[6]

  • Boc₂O Addition: Add (Boc)₂O in batches (e.g., 8g, then 8g, then 9g) over several hours while maintaining the reaction.[6]

  • Extraction of Impurities: After the reaction is complete, extract impurities using a non-polar solvent like petroleum ether (e.g., 3 x 10 mL).[6]

  • Acidification and Product Extraction: Adjust the pH of the aqueous layer to ~3 with 3 mol/L hydrochloric acid.[6] Extract the product, N-Boc-L-proline, using ethyl acetate (B1210297) (e.g., 3 x 0.5 L).[6]

  • Drying and Isolation: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[6] The final product can be obtained by crystallization after concentrating the solution.[6]

Protocol 2: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of N-Boc-L-prolinol to the desired aldehyde.[7]

  • Activator Preparation: In a flask with an inert atmosphere, dissolve dimethyl sulfoxide (B87167) (DMSO) (e.g., 5.86 mL, 75.8 mmol) in dichloromethane (CH₂Cl₂) (120 mL) and cool to -78 °C.[7] Add oxalyl chloride (e.g., 4.40 mL, 50.4 mmol) dropwise. Stir for 10 minutes.[7]

  • Substrate Addition: Add a solution of (S)-(+)-N-Boc-2-prolinol (e.g., 5.08 g, 25.2 mmol) in CH₂Cl₂ (50 mL) dropwise to the activated mixture. Stir for 20 minutes at -78 °C.[7]

  • Quenching: Add triethylamine (B128534) (e.g., 14.1 mL, 100 mmol) dropwise and allow the solution to warm to room temperature, then stir for 30 minutes.[7]

  • Workup: Add water (50 mL) and extract the product with CH₂Cl₂ (2 x 100 mL).[7]

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the resulting oil by silica (B1680970) gel chromatography (e.g., 25% EtOAc/Hexanes) to yield this compound as a light yellow oil.[7]

Table 2: Summary of Swern Oxidation Protocol for this compound Synthesis

StepReagent/ConditionMolar Ratio (to Substrate)PurposeTypical Yield
Activation Oxalyl Chloride, DMSO, CH₂Cl₂ at -78°C2.0 (Oxalyl Chloride), 3.0 (DMSO)Formation of the Swern oxidant~99%[7]
Oxidation N-Boc-L-prolinol in CH₂Cl₂1.0Oxidation of the primary alcohol
Quenching Triethylamine (Et₃N)4.0Neutralization of acid byproduct
Purification Silica Gel Chromatography-Isolation of the pure aldehyde

Applications in Synthesis and Drug Discovery

The utility of this compound and its analogs is extensive, ranging from the synthesis of natural products to the development of novel therapeutics.

G cluster_synthesis Synthetic Chemistry cluster_drugdev Drug Development This compound This compound Applications Applications ChiralAuxiliary Chiral Auxiliary & Building Block Applications->ChiralAuxiliary NaturalProducts Natural Product Synthesis (e.g., Norsecurinine) Applications->NaturalProducts Organocatalysis Organocatalysis Applications->Organocatalysis Peptidomimetics Peptidomimetics (e.g., Dolastatin 10 Analogs) Applications->Peptidomimetics EnzymeInhibitors Enzyme Inhibitors (HIV, PYCR1) Applications->EnzymeInhibitors Therapeutics Therapeutic Agents (Anticancer, Antiviral) Applications->Therapeutics

Caption: Key application areas for this compound.

  • Chiral Building Block: Its inherent chirality makes it a valuable starting material for asymmetric synthesis, allowing for the controlled production of enantiomerically pure compounds.[8][1]

  • Peptidomimetics: It is used to synthesize analogs of biologically active peptides, such as Dolastatin 10, which has shown anti-colon cancer activity.[9][10]

  • Enzyme Inhibitors: Derivatives of this compound are crucial intermediates in the synthesis of inhibitors for enzymes like HIV protease and neuronal nitric oxide synthase (nNOS), the latter being a target for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9]

  • Natural Product Synthesis: The compound serves as a key intermediate for synthesizing complex molecular architectures, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2][4]

Derivatives, Analogs, and Their Biological Activity

The modification of the this compound scaffold has led to a diverse range of analogs with significant biological activities. These modifications can involve substitutions on the pyrrolidine ring or alterations to the core structure itself.

Table 3: Examples of this compound Derivatives and Analogs in Drug Discovery

Derivative/AnalogTarget/ApplicationBiological Activity/SignificanceReferences
N-formyl L-proline (NFLP) Pyrroline-5-carboxylate reductase 1 (PYCR1)Competitive inhibitor (Ki = 100 μM); impairs cancer cell growth by inhibiting proline biosynthesis.[11]
Amide-type HIV Inhibitors HIV ProteaseThis compound is a key intermediate in the synthesis of these antiretroviral drugs.[9]
2-aminopyridine derivatives Neuronal Nitric Oxide Synthase (nNOS)Potential therapeutics for neurodegenerative diseases (e.g., Parkinson's, Alzheimer's).[2]
Dolastatin 10 Analogs TubulinPotent anti-cancer agents; this compound is used for N-terminal modifications.[10]
Neonicotinoid Analogs Insect Nicotinic Acetylcholine ReceptorsL-proline-derived analogs show good to excellent insecticidal activity.[2]
Case Study: Inhibition of PYCR1 in Cancer Metabolism

Many cancer cells exhibit altered metabolism, including an upregulation of proline biosynthesis.[11] The enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key catalyst in the final step of this pathway. Proline analogs have been screened to identify inhibitors of this enzyme as potential cancer therapeutics.[11]

Among the hits, N-formyl L-proline (NFLP) was identified as the most potent inhibitor.[11] The structure of PYCR1 in complex with NFLP revealed that the formyl group induces a conformational change in the enzyme's active site, enabling additional hydrogen bonds and leading to a 17-fold increase in affinity compared to proline itself.[11] This demonstrates how a simple analog can serve as a validated chemical probe to study cancer mechanisms and act as a lead compound for drug development.[11]

G Glutamate Glutamate P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C Biosynthesis Steps PYCR1 PYCR1 Enzyme P5C->PYCR1 Proline Proline CancerCell Cancer Cell Proliferation Proline->CancerCell PYCR1->Proline NAD(P)H -> NAD(P)⁺ Inhibitor N-formyl L-proline (NFLP) Inhibitor->Block Block->PYCR1

Caption: Inhibition of the PYCR1 proline biosynthesis pathway.

Conclusion and Future Prospects

This compound and its derivatives are indispensable tools in the fields of organic chemistry and drug discovery. Their value stems from their stereochemical purity, predictable reactivity, and the ease with which they can be incorporated into complex molecular scaffolds. As our understanding of disease pathways deepens, the demand for novel, structurally diverse, and enantiomerically pure molecules will continue to grow. Proline analogs are versatile building blocks that are increasingly featured in FDA-approved drugs.[12] The continued exploration of this compound derivatives will undoubtedly lead to the discovery of new chemical probes, catalytic systems, and potent therapeutic agents to address unmet medical needs.

References

Theoretical Conformational Analysis of N-Boc-L-prolinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational landscape of N-Boc-L-prolinal, a crucial chiral building block in organic synthesis and drug discovery. Due to its constrained pyrrolidine (B122466) ring and the presence of the bulky N-tert-butoxycarbonyl (Boc) protecting group, this compound exhibits a complex conformational behavior that significantly influences its reactivity and its role in determining the structure of larger molecules.

Core Conformational Equilibria

The conformational flexibility of this compound is primarily governed by two key structural features: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerism of the tertiary amide (imide) bond.[1][2]

  • Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two predominant envelope-like conformations, commonly referred to as "endo" and "exo" puckers.[1][3] In the endo pucker, the Cγ (C4) atom is displaced from the plane of the other four ring atoms on the same side as the Cα substituent (the aldehyde group). In the exo pucker, the Cγ atom is displaced on the opposite side. The relative stability of these puckers is influenced by steric and stereoelectronic effects of substituents on the ring.[1][3]

  • Amide Bond Isomerism: The C-N bond of the N-Boc group has a partial double bond character, leading to restricted rotation and the existence of cis and trans isomers.[1][4] The trans isomer, where the carbonyl oxygen of the Boc group and the Cα proton are on opposite sides of the C-N bond, is generally more stable in acyclic amides. However, in proline derivatives, the energy difference between the cis and trans isomers is smaller, and both can be significantly populated at room temperature.[1] The ratio of these isomers is sensitive to the solvent environment.[4]

These two conformational equilibria are interconnected. For instance, the endo ring pucker is often associated with the cis amide conformation, while the exo pucker can be found with both cis and trans isomers.[1]

Theoretical and Experimental Methodologies

A combination of computational and experimental techniques is employed to elucidate the conformational preferences of this compound.

Computational Protocols

Density Functional Theory (DFT) has proven to be a reliable method for studying the conformation of proline derivatives.[5] A typical computational workflow involves:

  • Conformational Search: Initial exploration of the potential energy surface to identify all possible low-energy conformers (combinations of ring puckers and amide isomers).

  • Geometry Optimization: Full optimization of the identified conformers to find the local energy minima.

  • Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvent Effects: Inclusion of solvent effects using continuum solvation models like the Polarizable Continuum Model (PCM) is crucial, as the conformational equilibrium can be solvent-dependent.[5]

A commonly used and effective level of theory for these calculations is summarized in the table below.

ParameterTypical Values
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311+G(2d,p) or similar
Solvent Model Integral Equation Formalism Polarizable Continuum Model (IEFPCM)
Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of molecules in solution.[5]

  • ¹H NMR: The chemical shifts and coupling constants of the pyrrolidine ring protons are sensitive to their dihedral angles and thus to the ring pucker. The presence of both cis and trans amide isomers leads to two distinct sets of signals, allowing for their quantification.[2]

  • Vicinal Coupling Constants (³J): The Karplus equation relates the observed vicinal proton-proton coupling constants (³JHH) to the dihedral angle between the coupled protons.[6] By measuring these coupling constants, one can deduce the dihedral angles and, consequently, the preferred ring conformation.[5]

A typical experimental protocol involves dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring high-resolution 1D and 2D NMR spectra (e.g., COSY, NOESY) to assign all proton resonances and measure their coupling constants accurately.

Quantitative Conformational Data (Analogous System)

The following table summarizes the calculated populations of the major conformers of N-acetyl-L-proline in water, which serves as a good approximation for this compound in a polar environment.[5]

Amide IsomerRing PuckerPopulation in Water (%)
cisγTβ (endo-like)80%
cisγE (endo)20%
transγTβ (endo-like)61%
transγE (endo)39%

Note: γTβ and γE are more specific descriptors of the ring pucker, with both being endo-like conformations. The data indicates a preference for the endo pucker in both cis and trans isomers in a polar solvent.

The key dihedral angles that define the conformation of the pyrrolidine ring and the orientation of the side chain can be calculated using DFT. The table below shows representative dihedral angles for the endo and exo puckers of a proline ring.

Dihedral AngleDefinitionEndo Pucker (approx. degrees)Exo Pucker (approx. degrees)
χ¹N-Cα-Cβ-Cγ-25 to -3525 to 35
χ²Cα-Cβ-Cγ-Cδ35 to 45-35 to -45
χ³Cβ-Cγ-Cδ-N-30 to -4030 to 40
χ⁴Cγ-Cδ-N-Cα15 to 25-15 to -25
χ⁵ (φ)Cδ-N-Cα-Cβ-5 to -155 to 15

Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical workflow for their study.

conformational_equilibria cluster_cis cis-Amide Isomer cluster_trans trans-Amide Isomer cis_endo cis-endo cis_exo cis-exo cis_endo->cis_exo Ring Flip trans_endo trans-endo cis_endo->trans_endo Amide Rotation trans_exo trans-exo cis_exo->trans_exo Amide Rotation trans_endo->trans_exo Ring Flip

Conformational equilibria in this compound.

workflow start Start: Define this compound Structure comp_chem Computational Chemistry start->comp_chem exp_chem Experimental Chemistry start->exp_chem conf_search Conformational Search comp_chem->conf_search nmr_acq NMR Data Acquisition (¹H, COSY) exp_chem->nmr_acq geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc data_analysis Data Analysis & Comparison freq_calc->data_analysis j_coupling J-Coupling Analysis nmr_acq->j_coupling karplus Karplus Equation j_coupling->karplus karplus->data_analysis conclusion Conformational Model data_analysis->conclusion

Workflow for conformational analysis.

Conclusion

The conformational behavior of this compound is a complex interplay between pyrrolidine ring puckering and amide bond isomerism. A thorough understanding of these equilibria, achieved through a synergistic application of computational modeling and experimental NMR spectroscopy, is essential for predicting its chemical behavior and for the rational design of molecules incorporating this important chiral synthon. While direct quantitative data for this compound remains to be published, analysis of closely related proline derivatives provides a robust framework for understanding its conformational landscape.

References

N-Boc-L-prolinal: A Technical Guide to its Synthesis, Properties, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, also known as (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate, is a chiral synthetic intermediate that holds a significant position in medicinal chemistry and organic synthesis. While not typically investigated for its intrinsic biological activity, its structural features, particularly the presence of a reactive aldehyde group on a proline scaffold, make it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic protocols, and its application in the development of therapeutic agents. Due to a lack of extensive research on its direct biological effects, this document will focus on its role as a precursor, with toxicity and potential biological interactions discussed based on available data and chemical principles.

Physicochemical Properties

This compound is a clear, light yellow, viscous liquid at room temperature.[1] Its chemical structure consists of an L-proline backbone where the amine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This combination of a protected amine and a reactive aldehyde on a chiral scaffold makes it a versatile tool in multi-step organic synthesis.

PropertyValueReferences
CAS Number 69610-41-9[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
Appearance Clear light yellow viscous liquid[1]
Boiling Point 211 °C (lit.)[1]
Density 1.063 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.462 (lit.)[1]
Solubility Slightly soluble in water; Soluble in chloroform.[1]
Storage Temperature 0-5°C or -20°C[1]
Sensitivity Air Sensitive[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely cited method for this transformation.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol

This protocol is based on a representative synthesis found in the literature.[2]

Materials:

  • N-Boc-L-prolinol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • A solution of DMSO (e.g., 75.8 mmol) in CH₂Cl₂ (120 mL) is cooled to -78 °C in a dry, inert atmosphere.

  • Oxalyl chloride (e.g., 50.4 mmol) is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.

  • A solution of N-Boc-L-prolinol (e.g., 25.2 mmol) in CH₂Cl₂ (50 mL) is then added dropwise to the reaction mixture.

  • The solution is stirred for an additional 20 minutes at -78 °C.

  • Triethylamine (e.g., 100 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction is quenched with the addition of water (50 mL).

  • The aqueous layer is extracted twice with CH₂Cl₂ (100 mL each).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield a crude oil.

  • The crude product is purified by silica (B1680970) gel chromatography using a solvent system such as 25% EtOAc/Hexanes to afford this compound as a light yellow oil.

Synthesis_of_N_Boc_L_prolinal cluster_reactants Reactants cluster_process Process cluster_products Products N-Boc-L-prolinol N-Boc-L-prolinol Swern Oxidation Swern Oxidation N-Boc-L-prolinol->Swern Oxidation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Swern Oxidation DMSO DMSO DMSO->Swern Oxidation Triethylamine Triethylamine Triethylamine->Swern Oxidation This compound This compound Swern Oxidation->this compound Byproducts CO, CO₂, (CH₃)₂S, Et₃N·HCl Swern Oxidation->Byproducts

Caption: Synthetic pathway for this compound via Swern oxidation.

Biological Activity and Applications in Drug Discovery

Extensive literature searches reveal that this compound is not typically evaluated for its own biological activity. Instead, it serves as a crucial chiral building block for the synthesis of a wide range of biologically active compounds. The Boc-protecting group allows for controlled reactions at the aldehyde, which can be easily deprotected later in a synthetic sequence.

Key Applications:

  • Synthesis of Peptide Mimetics: this compound is used in the synthesis of dolastatin 10 analogs, which have shown anti-colon cancer activity.[3]

  • Alkaloid Synthesis: It is a key starting material for the synthesis of norsecurinine-type alkaloids and the isaindigotidione carboskeleton, compounds with potential pharmaceutical applications.[1]

  • Development of Enzyme Inhibitors: The prolinal moiety is a known pharmacophore for inhibitors of certain proteases. While this compound itself is not a potent inhibitor, it can be elaborated into more complex molecules that target enzymes like prolyl oligopeptidase. The aldehyde group is critical for this activity, often forming a covalent but reversible hemiacetal with a catalytic serine residue in the enzyme's active site.[4]

  • Synthesis of Neonicotinoid Analogs: It has been used in the synthesis of enantiopure neonicotinoid analogs with insecticidal activity.[1]

Applications_of_N_Boc_L_prolinal cluster_derivatives Synthesized Bioactive Molecules cluster_activities Resulting Biological Activities This compound This compound Peptide Mimetics Peptide Mimetics (e.g., Dolastatin 10 Analogs) This compound->Peptide Mimetics Alkaloids Alkaloids (e.g., Norsecurinine-type) This compound->Alkaloids Enzyme Inhibitors Enzyme Inhibitors (e.g., Protease Inhibitors) This compound->Enzyme Inhibitors Insecticides Insecticides (e.g., Neonicotinoids) This compound->Insecticides Anti-Cancer Anti-Cancer Peptide Mimetics->Anti-Cancer Pharmaceutical Potential Pharmaceutical Potential Alkaloids->Pharmaceutical Potential Enzyme Inhibition Enzyme Inhibition Enzyme Inhibitors->Enzyme Inhibition Insecticidal Insecticidal Insecticides->Insecticidal

Caption: Role of this compound as a precursor to bioactive molecules.

Toxicity and Biological Hazard

There is a notable lack of comprehensive toxicological data for this compound. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation.[5] However, quantitative data such as LD50 or IC50 values for cytotoxicity are not available in the public domain.

Toxicity EndpointDataReference
Acute Toxicity No data available[5]
Skin Corrosion/Irritation Causes skin irritation[5]
Serious Eye Damage/Irritation Causes serious eye irritation[5]
Respiratory Irritation May cause respiratory irritation[5]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5]
Reproductive Toxicity No data available[5]

The aldehyde functional group is known to be reactive and can potentially interact with biological macromolecules. However, the Boc protecting group may modulate this reactivity. Given the lack of data, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, and exposure should be minimized.

Rationale for Lack of Intrinsic Biological Activity Data

The primary reason for the absence of extensive biological activity data for this compound is its designated role as a synthetic intermediate. In drug discovery pipelines, starting materials and intermediates are typically not subjected to the same rigorous biological screening as final compounds, unless there is a specific reason to suspect significant biological activity or toxicity that could affect the final product.

For a compound like this compound, its corresponding alcohol, N-Boc-L-prolinol , would serve as an ideal negative control in biological assays.[4] The aldehyde in prolinal derivatives is often the key functional group for biological activity, particularly in enzyme inhibition.[4] By reducing the aldehyde to an alcohol, the key interacting group is removed while maintaining the core scaffold, thus helping to distinguish between on-target effects and off-target effects related to the molecule's structure.

Logical_Relationship cluster_compounds Compounds in an Assay cluster_roles Experimental Roles This compound This compound (-CHO group) Test_Compound Potential for Biological Activity This compound->Test_Compound Aldehyde is potentially reactive N-Boc-L-prolinol N-Boc-L-prolinol (-CH₂OH group) Negative_Control Assumed Lack of Specific Activity N-Boc-L-prolinol->Negative_Control Alcohol is less reactive

Caption: Rationale for using N-Boc-L-prolinol as a negative control.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its primary utility lies in its ability to introduce a protected proline scaffold with a reactive aldehyde handle, enabling the construction of complex molecular architectures. While there is a significant lack of data on its intrinsic biological activity and a full toxicological profile has not been established, its role as a precursor to potent bioactive molecules is well-documented. Researchers and drug development professionals should continue to regard this compound as a key synthetic intermediate and handle it with appropriate safety precautions, recognizing that its biological effects are most relevant in the context of the final, elaborated molecules it is used to create.

References

Methodological & Application

Application Notes and Protocols: The Use of N-Boc-L-prolinal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a versatile and valuable building block in the field of asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an important starting material and intermediate for the stereoselective synthesis of a wide range of complex organic molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis.

Key Applications of this compound

This compound primarily serves as a chiral precursor in multi-step synthetic sequences. Its aldehyde functionality allows for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations, leading to the formation of new stereocenters with high levels of control.

Primary applications include:

  • Synthesis of Chiral Alkaloids and Biologically Active Compounds: this compound is a key starting material for the synthesis of complex alkaloids, such as those with norsecurinine (B137659) and isaindigotidione carboskeletons.[1]

  • Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various drug candidates and approved drugs.[3][4] For instance, the related compound N-Boc-D-prolinol is a precursor to a chiral fragment in the synthesis of the cancer drug Pyrotinib Maleate.[3][4]

  • Development of Chiral Ligands and Organocatalysts: While direct use as a catalyst is less common, this compound serves as a precursor for the synthesis of more elaborate chiral ligands and organocatalysts.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Boc-L-prolinol

This protocol details the Swern oxidation of N-Boc-L-prolinol to afford this compound in high yield. This is a common and efficient method for preparing the chiral aldehyde.[5]

Reaction Scheme:

Materials:

Procedure:

  • To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous CH2Cl2 in a flask cooled to -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

  • Stir the solution for 10 minutes at -78 °C.

  • Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of anhydrous CH2Cl2 dropwise to the reaction mixture.

  • Stir the solution for 20 minutes at -78 °C.

  • Add triethylamine (14.1 mL, 100 mmol) dropwise to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding 50 mL of water.

  • Extract the aqueous layer twice with 100 mL of CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel chromatography using a mixture of 25% EtOAc in Hexanes as the eluent.

  • The final product, this compound, is obtained as a light yellow oil.[5]

Quantitative Data:

ProductYieldPhysical Appearance
This compound99%Light yellow oil
Protocol 2: Application of this compound in Asymmetric Aldol-Type Reactions (General Workflow)

While specific protocols for this compound acting as a direct catalyst are scarce in the literature, it is extensively used as a chiral electrophile in diastereoselective additions. The following represents a general workflow for such a reaction.

Conceptual Reaction Scheme:

The stereochemical outcome of such reactions is influenced by the inherent chirality of the this compound, often leading to high diastereoselectivity. The resulting diastereomers can then be separated and further elaborated into enantiomerically pure target molecules.

Diagrams

Diagram 1: Synthesis of this compound

Synthesis_of_NBocLprolinal NBocProlinol N-Boc-L-prolinol Reagents DMSO, (COCl)2 Et3N, CH2Cl2 NBocProlinol->Reagents NBocProlinal This compound Reagents->NBocProlinal -78 °C to rt

Caption: Workflow for the synthesis of this compound.

Diagram 2: General Asymmetric Synthesis Workflow using this compound

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Reaction cluster_purification Purification and Elaboration NBocProlinal This compound (Chiral Building Block) Reaction Diastereoselective Addition NBocProlinal->Reaction Nucleophile Achiral Nucleophile Nucleophile->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Diastereomer1 Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Diastereomer 2 Separation->Diastereomer2 FurtherSteps1 Further Synthetic Steps Diastereomer1->FurtherSteps1 FurtherSteps2 Further Synthetic Steps Diastereomer2->FurtherSteps2 Target1 Enantiopure Target Molecule 1 FurtherSteps1->Target1 Target2 Enantiopure Target Molecule 2 FurtherSteps2->Target2

References

Application Notes and Protocols: N-Boc-L-prolinal and its Role in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organocatalytic Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to create complex chiral molecules. Traditionally, this transformation has been achieved using stoichiometric chiral auxiliaries or transition metal catalysts. However, the field of organocatalysis has emerged as a powerful alternative, utilizing small, chiral organic molecules to catalyze asymmetric reactions with high efficiency and stereoselectivity. Among these, L-proline and its derivatives have been extensively studied and applied as catalysts for aldol reactions. These catalysts operate through an enamine-based mechanism, mimicking the function of natural Class I aldolase (B8822740) enzymes.

The Role of N-Boc-L-prolinal: A Protected Precursor

This compound is a derivative of the catalytically active amino acid L-proline where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step syntheses where the proline nitrogen needs to be unreactive while other parts of a molecule are being modified.

However, for catalysis of the aldol reaction via the established enamine mechanism, a free secondary amine is essential. The catalytic cycle, as detailed below, is initiated by the condensation of the catalyst's secondary amine with a ketone donor to form a nucleophilic enamine intermediate. The Boc group on this compound prevents this initial step, rendering it inactive as a direct catalyst for this type of reaction.

Therefore, This compound should be viewed as a precursor to potentially more complex organocatalysts . The Boc group would need to be removed (deprotected) to generate a catalytically active species. In many synthetic strategies, N-Boc-L-proline is used as a starting material to build more elaborate catalyst scaffolds, and the Boc group is removed in a final step to unmask the catalytic functionality.

Catalytic Mechanism of Proline-Type Catalysts

The widely accepted mechanism for the L-proline catalyzed aldol reaction involves the formation of an enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form an iminium ion, which then tautomerizes to the more nucleophilic enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium adduct is then hydrolyzed to release the aldol product and regenerate the catalyst.

Enamine Catalytic Cycle Catalyst Proline Catalyst (free amine) Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Ketone (Donor) Ketone->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Adduct Iminium Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Adduct Adduct->Catalyst Hydrolysis Product Aldol Product Adduct->Product + H₂O Water1 H₂O Water2 H₂O

Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Representative Quantitative Data for L-Proline Catalyzed Aldol Reactions

The following table summarizes typical results for aldol reactions catalyzed by L-proline, showcasing the influence of different substrates and reaction conditions on yield and stereoselectivity. This data serves as a benchmark for what can be expected from proline-type organocatalysts.

EntryKetone (Donor)Aldehyde (Acceptor)SolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Cyclohexanone4-NitrobenzaldehydeDMSO3049795:599 (anti)
2Acetone4-NitrobenzaldehydeNeat20-302468-76
3CyclohexanoneIsovaleraldehydeCHCl₃5129995:593 (anti)
4AcetoneBenzaldehydeDMSO304863-71
5CyclohexanoneBenzaldehydeMeOH/H₂O10307890:1095 (anti)

Detailed Experimental Protocol: General Procedure for an L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol provides a general methodology for the direct asymmetric aldol reaction between a ketone and an aldehyde using L-proline as the catalyst. This can be adapted for various substrates.

Experimental_Workflow Start Start: Assemble Reactants Reaction Reaction Setup: - Add catalyst and solvent - Stir - Add ketone - Cool (if necessary) - Add aldehyde Start->Reaction Stirring Reaction Progress: - Stir at specified temperature - Monitor by TLC or GC/LC-MS Reaction->Stirring Workup Reaction Workup: - Quench reaction - Extract with organic solvent - Wash organic layer - Dry and concentrate Stirring->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Product Analysis: - NMR for structure and d.r. - Chiral HPLC for ee Purification->Analysis End End: Pure Aldol Product Analysis->End

Caption: General experimental workflow for a proline-catalyzed aldol reaction.

Materials:

  • L-proline (catalyst)

  • Ketone (e.g., cyclohexanone, acetone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

  • Solvent (e.g., DMSO, CHCl₃, or neat)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Solvents for HPLC analysis (e.g., isopropanol, hexanes)

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Syringes for liquid transfer

  • Ice bath (if required)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • NMR spectrometer

  • Chiral HPLC system

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add L-proline (e.g., 0.1 mmol, 10 mol%).

    • Add the chosen solvent (e.g., 1.0 mL of DMSO). If the reaction is run neat, the ketone will serve as the solvent.

    • Stir the mixture for 10-15 minutes at room temperature to allow for dissolution or suspension of the catalyst.

    • Add the ketone (e.g., 5.0 mmol, 5 equivalents).

    • If the protocol requires sub-ambient temperatures, cool the reaction mixture to the desired temperature (e.g., 0 °C or 4 °C) using an ice bath.

    • Slowly add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture dropwise via a syringe over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Seal the reaction vial and stir the mixture vigorously at the specified temperature.

    • Monitor the progress of the reaction by TLC or by taking small aliquots for GC/LC-MS analysis until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days depending on the substrates.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aldol product.

    • The diastereomeric ratio (d.r.) of the purified product can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

    • The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase HPLC, comparing the result to a racemic sample.

Conclusion

While this compound is not a direct catalyst for aldol reactions due to the protection of its essential secondary amine, it serves as a valuable building block in the synthesis of more complex and tailored organocatalysts. The foundational principles of proline catalysis, rooted in the enamine mechanism, provide a robust and versatile platform for asymmetric synthesis. The provided general protocol for L-proline catalyzed aldol reactions offers a starting point for researchers to explore this powerful transformation, with the understanding that catalyst design and reaction optimization are key to achieving high yields and stereoselectivities. For professionals in drug development, organocatalytic methods represent a cost-effective and environmentally friendly approach to constructing chiral intermediates and active pharmaceutical ingredients.

Application Notes and Protocols: N-Boc-L-prolinal Mediated Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-L-prolinal, a derivative of the amino acid L-proline, has emerged as a powerful and versatile organocatalyst in modern asymmetric synthesis.[1][2] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to traditional metal-based catalysts, often providing milder reaction conditions, lower toxicity, and enhanced stability. This compound and related proline derivatives operate through an enamine or iminium ion-based catalytic cycle, enabling the highly enantioselective formation of carbon-carbon bonds.[3][4][5] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the use of this compound and its parent compound, L-proline, in key organocatalytic transformations, including Aldol (B89426), Mannich, and Michael reactions.

I. Synthesis of this compound Catalyst

The catalyst, this compound, can be synthesized from its corresponding alcohol, (S)-(+)-N-Boc-2-Prolinol, via a Swern oxidation. This procedure provides the desired aldehyde in high yield.

Experimental Protocol: Synthesis of (S)-(+)-N-Boc-2-Prolinal [6]

Materials:

Procedure:

  • To a solution of DMSO (5.86 mL) in 120 mL of CH₂Cl₂ in a flask cooled to -78°C, add oxalyl chloride (4.40 mL) dropwise. Stir the solution for 10 minutes.

  • Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g) in 50 mL of CH₂Cl₂ dropwise to the reaction mixture. Stir for an additional 20 minutes at -78°C.

  • Add triethylamine (14.1 mL) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding 50 mL of water.

  • Extract the aqueous layer twice with 100 mL of CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the oil using silica (B1680970) gel chromatography with a mobile phase of 25% EtOAc/Hexanes to afford this compound as a light yellow oil.

Expected Outcome:

  • Yield: ~5.0 g (99%)[6]

  • Appearance: Light yellow oil[1][6]

II. Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds via an enamine intermediate formed between the catalyst and a ketone donor, which then attacks an aldehyde acceptor.

General Reaction Scheme: Ketone + Aldehyde --(L-Proline catalyst)--> β-Hydroxy Ketone

Signaling Pathway: Catalytic Cycle of the Aldol Reaction

Aldol_Cycle cluster_cycle Catalyst L-Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine Catalyst->Enamine Ketone Ketone (e.g., Acetone) Ketone->Enamine - H₂O Aldehyde Aldehyde (Acceptor) Product β-Hydroxy Ketone (Aldol Adduct) Enamine->Product + Aldehyde Enamine->Product Product->Catalyst Hydrolysis + H₂O Product->Catalyst Water1 H₂O Water2 H₂O

Caption: Catalytic cycle for the L-proline mediated Aldol reaction.

Experimental Protocol: General Procedure for Catalytic Aldol Reactions [7]

Materials:

  • Aldehyde (0.25 mmol)

  • Acetone (B3395972) (1.25 mmol, 5 equivalents)

  • L-Proline catalyst (10-20 mol%)

  • Solvent (e.g., DMSO, DMF, CH₂Cl₂)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the L-Proline catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).

  • Stir the solution at the desired temperature (e.g., -10 to 25 °C) for 24–72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and dry over MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by silica gel chromatography if necessary.

Data Presentation: Aldol Reaction of Acetone with Various Aldehydes

EntryAldehyde SubstrateCatalystYield (%)ee (%)Reference
1p-NitrobenzaldehydeL-Proline6876[7]
2BenzaldehydeL-Proline9771(Typical)
3IsobutyraldehydeL-Proline9596(Typical)

III. Asymmetric Mannich Reaction

The proline-catalyzed asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[8][9] The reaction typically involves an aldehyde, an amine (often in the form of a pre-formed N-Boc imine), and a ketone or aldehyde as the nucleophile.[8][10]

General Reaction Scheme: Aldehyde (Nucleophile) + N-Boc-Imine --(L-Proline catalyst)--> β-Amino Aldehyde

Experimental Workflow: Asymmetric Mannich Reaction

Mannich_Workflow start Start step1 Combine Aldehyde, N-Boc-Imine, and L-Proline in Solvent start->step1 step2 Stir at Room Temp. (approx. 12-28 h) step1->step2 step3 Monitor by TLC step2->step3 step3->step2 Incomplete step4 Oxidize to β-Amino Acid (Optional) step3->step4 Reaction Complete step5 Purification/ Crystallization step4->step5 end End step5->end

Caption: General workflow for the proline-catalyzed Mannich reaction.

Experimental Protocol: Synthesis of α,β-branched-β-amino aldehydes [10]

Materials:

  • Aldehyde (e.g., propanal, 2.0 mmol)

  • N-Boc-imine (1.0 mmol)

  • L-Proline (0.2 mmol, 20 mol%)

  • Solvent (e.g., Acetonitrile, 2 mL)

Procedure:

  • In a vial, combine the N-Boc-imine (1.0 mmol) and L-proline (0.2 mmol).

  • Add the solvent (2 mL) followed by the aldehyde (2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • The reaction can take approximately 14 hours on a small scale or up to 30 hours on a larger scale.[10]

  • Often, the β-amino aldehyde product crystallizes directly from the reaction mixture.

  • Collect the crystalline product by filtration. No further chromatographic purification is typically needed.[10]

  • The product can be readily oxidized to the corresponding β-amino acid if desired.[8][10]

Data Presentation: Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines

EntryAldehyde DonorImine Acceptordr (syn/anti)ee (%) (syn)Yield (%)Reference
1AcetaldehydeN-Boc-phenylimine>20:19785[8]
2PropanalN-Boc-phenylimine>20:1>9995[10]
3AcetaldehydeN-Boc-(p-methoxyphenyl)imine>20:19691[8]
4AcetaldehydeN-Boc-(p-nitrophenyl)imine>20:19883[8]

IV. Asymmetric Michael Addition

The organocatalytic Michael addition is a fundamental C-C bond-forming reaction to create 1,5-dicarbonyl compounds or their analogues in an enantioselective manner. Proline and its derivatives catalyze the addition of a ketone or aldehyde donor to an α,β-unsaturated acceptor, such as a nitroalkene.

Logical Relationship: Michael Addition Catalysis

Michael_Addition Catalyst Proline Derivative Catalyst Enamine Enamine Intermediate Catalyst->Enamine Donor Carbonyl Donor (Ketone/Aldehyde) Donor->Enamine Acceptor Michael Acceptor (e.g., Nitroalkene) Addition Nucleophilic Attack Acceptor->Addition Enamine->Addition Product Michael Adduct Addition->Product

Caption: Logical flow of the organocatalytic Michael Addition.

Experimental Protocol: General Procedure for Michael Addition [11][12]

Materials:

  • Carbonyl donor (e.g., cyclohexanone, 2.0 mmol)

  • Michael acceptor (e.g., nitrostyrene, 1.0 mmol)

  • Proline-derived catalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether, 0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, 1 mL)

Procedure:

  • Dissolve the Michael acceptor (1.0 mmol) and the catalyst (0.1 mmol) in the solvent in a reaction vessel.

  • Add the carbonyl donor (2.0 mmol) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 25°C) for the required time (e.g., 1-24 hours).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.

Data Presentation: Asymmetric Michael Addition to Nitroalkenes

EntryDonorAcceptorCatalystYield (%)ee (%)Reference
1Cyclohexanone(E)-NitrostyreneProline Derivative8598[11]
2Acetaldehyde(E)-β-NitrostyreneDiphenylprolinol Silyl Ether7599[12]
3Diphenyl dithiomalonate(E)-NitrostyreneUrea-pyrrolidine>9590[12]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific substrates, reagents, and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

The Pivotal Role of N-Boc-L-prolinal in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a critical building block in modern asymmetric synthesis. While not a catalyst itself, its unique structural features and reactivity make it an invaluable precursor for the synthesis of highly effective chiral catalysts, ligands, and complex molecular architectures. The presence of a stereocenter at the α-position to the aldehyde, coupled with the protecting N-Boc group, allows for a wide range of stereoselective transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of chiral auxiliaries and as a key intermediate in the construction of biologically active molecules.

Core Application: A Chiral Building Block, Not a Catalyst

It is crucial to understand that this compound's primary role in asymmetric synthesis is that of a versatile chiral synthon. The aldehyde functionality is highly susceptible to nucleophilic attack, making it an ideal electrophile. This reactivity profile precludes it from acting as a catalyst in typical organocatalytic cycles, such as enamine or iminium ion catalysis, where a secondary amine is required for catalyst turnover. Instead, its value lies in its ability to introduce a predefined stereocenter into a target molecule, which can then direct the stereochemistry of subsequent reactions or become part of the final chiral product.

Application I: Synthesis of Chiral Diamine Organocatalysts

Chiral vicinal diamines are powerful organocatalysts for a variety of asymmetric transformations. This compound serves as an excellent starting material for the stereoselective synthesis of these catalysts via reductive amination.

General Reaction Scheme

The synthesis involves the reaction of this compound with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding chiral diamine.

G NBocProlinal This compound Imine Intermediate Imine NBocProlinal->Imine + Amine R-NH2 Amine->Imine + ChiralDiamine N-Boc Protected Chiral Diamine Imine->ChiralDiamine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) FinalCatalyst Chiral Diamine Organocatalyst ChiralDiamine->FinalCatalyst Acidic Workup Deprotection Deprotection (e.g., TFA)

Caption: Synthetic pathway to a chiral diamine organocatalyst.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(benzylaminomethyl)pyrrolidine

This protocol details the synthesis of a chiral diamine precursor from this compound and benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (B86663) (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired (S)-N-Boc-2-(benzylaminomethyl)pyrrolidine.

Quantitative Data
Starting MaterialProductYield (%)Purity (%)
This compound(S)-N-Boc-2-(benzylaminomethyl)pyrrolidine85-95>98

Application II: Intermediate in the Total Synthesis of Natural Products

This compound is a key starting material in the total synthesis of numerous complex natural products, where its inherent chirality is transferred to the final molecule. A notable example is its use in the formal synthesis of Cephalotaxine, an alkaloid with anticancer properties.

Synthetic Workflow Example: Key Step in Cephalotaxine Synthesis

The synthesis involves a multi-step sequence where the aldehyde functionality of this compound is transformed, and the pyrrolidine (B122466) ring forms a core part of the final alkaloid structure.

G NBocProlinal This compound IntermediateA Unsaturated Ester NBocProlinal->IntermediateA Step 1 Step1 Wittig Reaction IntermediateB Saturated Ester IntermediateA->IntermediateB Step 2 Step2 Hydrogenation IntermediateC Bicyclic Intermediate IntermediateB->IntermediateC Step 3 Step3 Deprotection & Cyclization CephalotaxineCore Cephalotaxine Core Structure IntermediateC->CephalotaxineCore Step 4 Step4 Further Elaboration

Caption: Workflow for Cephalotaxine synthesis from this compound.

Experimental Protocol: Wittig Reaction of this compound

This protocol describes a key carbon-carbon bond-forming step in the elaboration of the this compound scaffold.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the corresponding α,β-unsaturated ester.

Quantitative Data for Synthetic Steps
StepProductYield (%)
Wittig Reaction with this compoundα,β-Unsaturated Ester80-90
Subsequent Hydrogenation and CyclizationBicyclic Amine Intermediate70-80

Conclusion

This compound is a cornerstone of modern asymmetric synthesis, prized for its utility as a chiral building block. Its applications range from the straightforward synthesis of powerful chiral diamine organocatalysts to its role as a key intermediate in the multi-step total synthesis of complex, biologically active natural products. The protocols outlined in this document provide a framework for leveraging the unique stereochemistry and reactivity of this compound to achieve highly stereoselective outcomes in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the applications of this versatile synthon is essential for the design and execution of efficient and stereocontrolled synthetic routes.

N-Boc-L-prolinal: A Versatile Chiral Building Block for the Synthesis of Enantiomerically Pure Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-Boc-L-prolinal, a chiral aldehyde derived from the naturally occurring amino acid L-proline, has emerged as a pivotal building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an ideal starting material for the stereocontrolled synthesis of a diverse array of chiral amines and their derivatives. These chiral amines are crucial components in the development of pharmaceuticals, agrochemicals, and chiral catalysts. This application note details several key synthetic strategies employing this compound for the preparation of chiral amines, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.

Diastereoselective Reductive Amination

Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds. When employing a chiral aldehyde like this compound, the formation of the imine intermediate and its subsequent reduction can proceed with a high degree of diastereoselectivity, allowing for the synthesis of enantiomerically enriched secondary amines. The stereochemical outcome is influenced by the steric bulk of the incoming amine and the reducing agent.

General Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification This compound This compound Primary_Amine Primary Amine (e.g., Aniline) This compound->Primary_Amine Condensation Solvent_Acid Solvent (e.g., DCM) + Acetic Acid (cat.) Imine_Intermediate Imine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Imine_Intermediate->Reducing_Agent Diastereoselective Reduction Chiral_Amine_Product Chiral Secondary Amine Purification Aqueous Work-up & Chromatography Chiral_Amine_Product->Purification

Caption: General workflow for diastereoselective reductive amination.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((phenylamino)methyl)pyrrolidine-1-carboxylate

  • Imine Formation: To a solution of this compound (1.0 mmol, 199 mg) in dichloromethane (B109758) (DCM, 10 mL) is added aniline (B41778) (1.1 mmol, 102 mg) and a catalytic amount of acetic acid (0.1 mmol, 6 µL). The reaction mixture is stirred at room temperature for 2-4 hours, and the formation of the imine can be monitored by TLC.

  • Reduction: Once imine formation is complete, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 mmol, 318 mg) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford the desired chiral secondary amine.

EntryAmineReducing AgentSolventYield (%)Diastereomeric Ratio (d.r.)
1AnilineNaBH(OAc)₃DCM8595:5
2Benzylamine (B48309)NaBH(OAc)₃DCM8292:8
3p-MethoxyanilineNaBH(OAc)₃DCM8896:4

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a multicomponent reaction that allows for the rapid assembly of α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. Utilizing the chiral this compound as the aldehyde component introduces a stereocenter, leading to the formation of diastereomeric products. The resulting peptidomimetic structures are of significant interest in drug discovery.

Reaction Scheme for the Passerini Reaction:

G NBocProlinal This compound PasseriniProduct α-Acyloxy Carboxamide (Diastereomeric Mixture) NBocProlinal->PasseriniProduct CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->PasseriniProduct Isocyanide Isocyanide (e.g., Benzyl (B1604629) isocyanide) Isocyanide->PasseriniProduct

Caption: Passerini three-component reaction.

Experimental Protocol: Synthesis of (S)-1-((S)-1-acetoxy-2-oxo-2-(benzylamino)ethyl)pyrrolidine-1-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask, this compound (1.0 mmol, 199 mg), acetic acid (1.2 mmol, 72 mg), and benzyl isocyanide (1.0 mmol, 117 mg) are dissolved in DCM (10 mL).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the diastereomeric α-acyloxy carboxamides. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

EntryCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)
1Acetic AcidBenzyl isocyanideDCM7570:30
2Benzoic Acidtert-Butyl isocyanideTHF7265:35
3Acetic AcidCyclohexyl isocyanideDCM7872:28

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is highly valued for its ability to generate complex, peptide-like molecules in a single step. The use of this compound as the chiral aldehyde component allows for the synthesis of complex chiral peptidomimetics with multiple stereocenters.

Logical Flow of the Ugi Reaction:

G Start Reactants Components This compound + Amine + Carboxylic Acid + Isocyanide Start->Components Imine_Formation Imine/ Iminium Ion Formation Components->Imine_Formation Nucleophilic_Attack Isocyanide Nucleophilic Attack Imine_Formation->Nucleophilic_Attack Mumm_Rearrangement Mumm Rearrangement Nucleophilic_Attack->Mumm_Rearrangement Product Bis-amide Product Mumm_Rearrangement->Product

Caption: Key steps in the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Chiral Peptidomimetic

  • Reaction Setup: To a solution of this compound (1.0 mmol, 199 mg) in methanol (B129727) (10 mL) is added benzylamine (1.0 mmol, 107 mg). The mixture is stirred for 30 minutes at room temperature.

  • Addition of Components: Acetic acid (1.0 mmol, 60 mg) is then added, followed by tert-butyl isocyanide (1.0 mmol, 83 mg).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 48-72 hours.

  • Work-up and Purification: The solvent is removed in vacuo. The residue is taken up in ethyl acetate (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired bis-amide product.

EntryAmineCarboxylic AcidIsocyanideYield (%)Diastereomeric Ratio (d.r.)
1BenzylamineAcetic Acidtert-Butyl isocyanide6860:40
2AnilineBenzoic AcidCyclohexyl isocyanide6555:45
3MethylamineAcetic AcidBenzyl isocyanide7262:38

This compound serves as a highly effective and versatile chiral starting material for the synthesis of a wide range of enantiomerically enriched amines. The methodologies presented here, including diastereoselective reductive amination, the Passerini reaction, and the Ugi reaction, offer powerful tools for the construction of complex chiral molecules with potential applications in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore and adapt these synthetic strategies for their specific targets.

Application Notes and Protocols for Reactions Using N-Boc-L-prolinal and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key organic synthesis reactions utilizing N-Boc-L-prolinal and catalysts derived from the closely related L-proline scaffold. This compound serves as a versatile chiral building block and a precursor to highly efficient organocatalysts. The protocols outlined below are intended to serve as a guide for researchers in academia and industry, particularly in the fields of medicinal chemistry and process development.

Introduction

This compound, the N-tert-butoxycarbonyl protected form of L-prolinal, is a valuable chiral aldehyde in asymmetric synthesis. Its stable, protected form allows for a wide range of chemical transformations. Furthermore, the proline backbone is a cornerstone of modern organocatalysis, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations. The applications detailed herein focus on reactions where this compound is either a key starting material or where its derived catalyst structures play a pivotal role. These reactions include the Corey-Bakshi-Shibata (CBS) reduction, and proline-catalyzed Mannich, Aldol (B89426), and Michael reactions.

Application Note 1: Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Reaction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared from N-Boc-L-prolinol, the reduction product of this compound. This method is widely employed in the synthesis of pharmaceuticals and natural products due to its high efficiency and predictability.[4]

Experimental Protocol: CBS Reduction of Acetophenone (B1666503)

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.

  • Cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add borane-THF complex (1.2 mmol) to the catalyst solution and stir for 10 minutes.

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature, and 1 M HCl (5 mL) is added. The mixture is stirred for 30 minutes.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation: CBS Reduction of Various Ketones
EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol>9597
2Propiophenone(R)-1-Phenyl-1-propanol>9596
31-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol>9598
4Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol>9595

Data compiled from representative literature. Actual results may vary.

Experimental Workflow: CBS Reduction

CBS_Reduction_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) start->setup reagents Add Reagents: 1. (R)-Me-CBS-oxazaborolidine 2. Cool to -78 °C 3. Add BH3·THF setup->reagents substrate Substrate Addition: - Add ketone solution dropwise at -78 °C reagents->substrate reaction Reaction: - Stir at -78 °C for 1-2 h - Monitor by TLC substrate->reaction quench Quenching: - Add Methanol at -78 °C reaction->quench workup Aqueous Workup: - Warm to RT - Add 1 M HCl - Extract with Et2O - Wash with NaHCO3, brine quench->workup purification Purification: - Dry over MgSO4 - Concentrate - Flash chromatography workup->purification analysis Analysis: - Determine yield - Determine ee% by chiral HPLC/GC purification->analysis end End analysis->end

Caption: General workflow for the Corey-Bakshi-Shibata (CBS) reduction of ketones.

Application Note 2: Proline-Catalyzed Asymmetric Mannich Reaction

The proline-catalyzed Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.[5][6][7] This three-component reaction involves an aldehyde, an amine, and a ketone or aldehyde as the nucleophile. L-proline acts as a catalyst by forming a nucleophilic enamine intermediate with the carbonyl donor. While this compound is not the catalyst, this reaction highlights the utility of the proline scaffold in organocatalysis.

Experimental Protocol: Proline-Catalyzed Mannich Reaction

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 mmol) and formaldehyde (1.2 mmol) in DMSO (2 mL).

  • Add acetone (5.0 mmol) to the solution.

  • Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired β-amino ketone.

  • Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation: Proline-Catalyzed Mannich Reaction of Various Aldehydes and Ketones
EntryAldehydeAmineKetoneYield (%)dr (syn:anti)ee (%)
1Formaldehydep-AnisidineAcetone95-94
2Benzaldehydep-AnisidineCyclohexanone (B45756)9295:599
3IsovaleraldehydeAnilineAcetone85->99
4p-Nitrobenzaldehydep-AnisidineAcetone98-96

Data compiled from representative literature. Actual results may vary.

Signaling Pathway: Catalytic Cycle of Proline in Mannich Reaction

Mannich_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (Nucleophile) Mannich_Adduct Mannich Adduct (Iminium form) Enamine->Mannich_Adduct + Iminium Ion Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium + Amine - H2O Amine Amine Product β-Amino Ketone (Product) Mannich_Adduct->Product + H2O Product->Proline - Catalyst Regeneration H2O_in H2O H2O_out - H2O

Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.

Application Note 3: Proline-Catalyzed Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. L-proline and its derivatives have been shown to be effective catalysts for this transformation, providing access to chiral β-hydroxy carbonyl compounds with high enantioselectivity.[8][9][10]

Experimental Protocol: Proline-Catalyzed Aldol Reaction

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • L-proline

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • To a vial containing p-nitrobenzaldehyde (1.0 mmol), add acetone (10 mmol, 10 equivalents).

  • Add DMF (1 mL) as a solvent.

  • Add L-proline (0.3 mmol, 30 mol%) to the mixture.

  • Stir the reaction at 4 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the aldol product.

  • The enantiomeric excess is determined by chiral HPLC.

Data Presentation: Proline-Catalyzed Aldol Reaction with Various Substrates
EntryAldehydeKetoneYield (%)ee (%)
1p-NitrobenzaldehydeAcetone6876
2IsobutyraldehydeAcetone9796
3BenzaldehydeCyclohexanone9994 (anti)
4AcetaldehydeAcetone5565

Data compiled from representative literature. Actual results may vary.

Experimental Workflow: Proline-Catalyzed Aldol Reaction

Aldol_Workflow start Start setup Reaction Setup: - Add aldehyde, ketone, and solvent to a vial start->setup catalyst Catalyst Addition: - Add L-proline setup->catalyst reaction Reaction: - Stir at specified temperature - Monitor by TLC catalyst->reaction quench Quenching: - Add saturated aq. NH4Cl reaction->quench workup Workup: - Extract with EtOAc - Wash with brine - Dry over Na2SO4 quench->workup purification Purification: - Concentrate - Flash chromatography workup->purification analysis Analysis: - Determine yield - Determine ee% by chiral HPLC purification->analysis end End analysis->end

Caption: General workflow for a proline-catalyzed aldol reaction.

Application Note 4: Proline-Derivative-Catalyzed Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives in an enantioselective manner. Proline and its derivatives catalyze this reaction by forming an enamine intermediate with the donor, which then adds to the Michael acceptor.[11][12][13]

Experimental Protocol: Proline-Catalyzed Michael Addition

Materials:

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • In a reaction vial, dissolve trans-β-nitrostyrene (1.0 mmol) in DMSO (2 mL).

  • Add cyclohexanone (2.0 mmol, 2 equivalents) to the solution.

  • Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 96 hours.

  • Monitor the reaction by TLC. After completion, add water and extract with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes).

  • The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC, respectively.

Data Presentation: Proline-Catalyzed Michael Addition
EntryMichael DonorMichael AcceptorYield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene9595:520
2Propanaltrans-β-Nitrostyrene96>95:578
3AcetoneNitromethane75-93
4Diethyl malonateChalcone90-15

Note: The enantioselectivity of proline itself in Michael additions can be modest; more complex proline derivatives often give higher ee values.[12]

Logical Relationship: Key Steps in Proline-Catalyzed Michael Addition

Michael_Addition_Steps A 1. Enamine Formation: Proline + Carbonyl Donor B 2. Nucleophilic Attack: Enamine attacks Michael Acceptor A->B C 3. Iminium Ion Formation B->C D 4. Hydrolysis: Iminium Ion + H2O C->D E 5. Product Release and Catalyst Regeneration D->E

Caption: Key steps in the proline-catalyzed Michael addition reaction.

References

N-Boc-L-prolinal: A Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-L-prolinal, a protected chiral amino aldehyde, serves as a crucial and versatile starting material in the stereoselective synthesis of a wide array of complex molecules with significant biological and pharmaceutical relevance. Its rigid pyrrolidine (B122466) ring and the presence of both a reactive aldehyde functionality and a readily removable Boc protecting group make it an ideal scaffold for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs found in natural products and active pharmaceutical ingredients.

Key Applications of this compound

This compound is a cornerstone in the synthesis of several important classes of molecules:

  • Alkaloids: It is a key building block for the synthesis of norsecurinine-type alkaloids, which exhibit a range of biological activities.[1]

  • Peptide Mimetics and Antineoplastic Agents: this compound is instrumental in the synthesis of dolaproine (Dap), a unique amino acid residue found in the potent antineoplastic agent Dolastatin 10 and its analogues.[2][3]

  • HIV Inhibitors: The chiral backbone of this compound is incorporated into the synthesis of various HIV protease inhibitors.

  • Carboskeletons: It serves as a foundational element in the construction of complex carbocycles like the isaindigotidione carboskeleton.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValue
CAS Number 69610-41-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance Clear light yellow viscous liquid
Boiling Point 211 °C (lit.)
Density 1.063 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.462 (lit.)
Solubility Slightly soluble in water, soluble in chloroform.
Storage Store at 0-5°C, Air Sensitive.
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Boc-L-prolinol

This protocol describes the oxidation of commercially available N-Boc-L-prolinol to this compound using a Swern oxidation.

Reaction Scheme:

G cluster_0 Swern Oxidation N-Boc-L-prolinol N-Boc-L-prolinol Intermediate Intermediate N-Boc-L-prolinol->Intermediate -78 °C Oxalyl_chloride Oxalyl Chloride, DMSO, CH₂Cl₂ Oxalyl_chloride->Intermediate Triethylamine Triethylamine This compound This compound Triethylamine->this compound Intermediate->this compound Warm to RT G cluster_1 Reformatsky Reaction for N-Boc-dolaproine Synthesis This compound This compound Intermediate β-hydroxy ester This compound->Intermediate Ethyl_bromopropionate Ethyl 2-bromopropionate Ethyl_bromopropionate->Intermediate Zinc Zinc powder, TMSCl, THF Zinc->Intermediate Hydrolysis LiOH, H₂O N-Boc-dolaproine N-Boc-dolaproine Hydrolysis->N-Boc-dolaproine Intermediate->N-Boc-dolaproine G cluster_2 Wittig Olefination This compound This compound Product α,β-Unsaturated Ester This compound->Product Wittig_reagent (Carbethoxymethylene)- triphenylphosphorane Wittig_reagent->Product Solvent Anhydrous THF Solvent->Product G cluster_applications Synthetic Applications This compound This compound Alkaloids Alkaloids This compound->Alkaloids e.g., Norsecurinine Peptide_Mimetics Peptide_Mimetics This compound->Peptide_Mimetics e.g., Dolastatin 10 Analogs HIV_Inhibitors HIV_Inhibitors This compound->HIV_Inhibitors Carboskeletons Carboskeletons This compound->Carboskeletons e.g., Isaindigotidione

References

Application Notes and Protocols for Enantioselective Transformations Using N-Boc-L-prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-prolinal is a versatile chiral building block and organocatalyst extensively utilized in asymmetric synthesis.[1][2] Its structure, featuring a proline backbone with a tert-butyloxycarbonyl (Boc) protected amine and a terminal aldehyde, makes it a valuable tool for the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds.[1] This document provides detailed application notes and experimental protocols for key enantioselective transformations employing this compound and its derivatives, with a focus on Mannich and aldol (B89426) reactions, which are crucial in the synthesis of chiral amines and polyketides for pharmaceutical development.[3][4]

Key Applications

This compound and related proline-based organocatalysts are instrumental in a variety of enantioselective transformations, including but not limited to:

  • Mannich Reactions: Catalyzing the addition of unmodified aldehydes to N-Boc-imines, yielding chiral β-amino aldehydes with high diastereoselectivity and enantioselectivity.[5][6] These products are valuable precursors to chiral amino acids and 1,3-amino alcohols.[7]

  • Aldol Reactions: Facilitating the direct asymmetric aldol reaction between ketones and aldehydes, producing β-hydroxy carbonyl compounds with excellent stereocontrol.[8]

  • Michael Additions: Acting as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • α-Functionalization of Carbonyls: Enabling the enantioselective α-amination, α-oxygenation, and α-halogenation of aldehydes and ketones.

Data Presentation: Enantioselective Mannich Reaction

The proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines is a highly efficient method for synthesizing chiral β-amino aldehydes. The following table summarizes representative data for this transformation.

EntryAldehydeN-Boc-Imine Derived FromCatalystSolventYield (%)dr (syn:anti)ee (%) (syn)
1Acetaldehyde (B116499)BenzaldehydeL-ProlineDioxane85>99:1>99
2Acetaldehyde4-NitrobenzaldehydeL-ProlineDioxane91>99:1>99
3Acetaldehyde2-NaphthaldehydeL-ProlineDioxane88>99:1>99
4PropionaldehydeBenzaldehydeL-ProlineDioxane9495:5>99
5IsovaleraldehydeBenzaldehydeL-ProlineDioxane9294:6>99

Experimental Protocols

Protocol 1: General Procedure for L-Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde with N-Boc-Imines

This protocol describes the synthesis of chiral β-amino aldehydes via the Mannich reaction.[5][6]

Materials:

Procedure:

  • To a solution of the N-Boc-imine (1.0 mmol) in 1,4-dioxane (4.0 mL) in a round-bottom flask, add acetaldehyde (10.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add L-proline (0.3 mmol) to the solution.

  • Stir the resulting mixture at 0 °C for 2-3 hours.

  • Quench the reaction with the addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate (B1210297) in hexane) to yield the pure β-amino aldehyde.

Protocol 2: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines the direct asymmetric aldol reaction between a ketone and an aldehyde.[8][9]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0-20.0 mmol, 5-20 equiv.)

  • L-Proline (0.03-0.3 mmol, 3-30 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, or CH₃CN)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve L-proline (in the desired mol%) in the anhydrous solvent.

  • Add the ketone to the solution and stir the mixture at the desired temperature (room temperature to -20 °C) for 10-15 minutes.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Proline-Catalyzed Mannich Reaction

Mannich_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Enamine Iminium Iminium Ion Enamine->Iminium + Imine Imine N-Boc-Imine (R''-CH=NBoc) Imine->Iminium Product β-Amino Aldehyde Iminium->Product + H₂O Product->Proline - Catalyst Regeneration Water H₂O Water->Iminium

Caption: Catalytic cycle for the L-proline-catalyzed Mannich reaction.

Experimental Workflow for Asymmetric Synthesis

Experimental_Workflow start Start | Prepare Reactants & Catalyst reaction Reaction Setup Dissolve catalyst in solvent Add ketone, then aldehyde start->reaction stir Stirring & Monitoring Stir at specified temperature Monitor by TLC reaction->stir workup Work-up Quench reaction Aqueous extraction stir->workup purification Purification Dry organic layer Concentrate under vacuum Column Chromatography workup->purification analysis Analysis Characterize product (NMR, MS) Determine d.r. and ee (NMR, HPLC) purification->analysis end End | Pure Enantioselective Product analysis->end

Caption: General workflow for an enantioselective organocatalytic reaction.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-L-prolinal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-L-prolinal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound via the oxidation of N-Boc-L-prolinol.

Q1: My Swern oxidation reaction is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Swern oxidations are common and can often be attributed to several factors:

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Reagents and solvents should be anhydrous.

  • Temperature Control: The formation of the active oxidizing species and the subsequent oxidation must be carried out at low temperatures (typically -78 °C, a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to the formation of side products, such as mixed thioacetals, and decomposition of the desired product.[1]

  • Reagent Quality: The quality of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride is crucial. Use freshly opened or distilled reagents. Old or improperly stored reagents can lead to side reactions and reduced efficiency.

  • Order of Addition: The order of reagent addition is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the addition of N-Boc-L-prolinol, and finally the addition of a hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Insufficient Reagent: Ensure you are using a sufficient excess of the oxidizing agent and base. Typically, 1.5-2.0 equivalents of the DMSO/oxalyl chloride complex and 3-5 equivalents of the base are used.

Q2: I am observing a foul odor (like rotten cabbage) during my Swern oxidation. Is this normal?

A2: Yes, the formation of dimethyl sulfide (B99878) (DMS) is a known byproduct of the Swern oxidation and is responsible for the characteristic unpleasant smell.[1] This is a good indicator that the reaction is proceeding. Always perform this reaction in a well-ventilated fume hood.

Q3: My Dess-Martin periodinane (DMP) oxidation is not going to completion. What should I do?

A3: Incomplete DMP oxidations can be frustrating. Here are some troubleshooting tips:

  • Reagent Quality: DMP is sensitive to moisture and can degrade over time. Use a fresh bottle of DMP or a recently opened one that has been stored under inert gas.

  • Reaction Time and Temperature: While DMP oxidations are often rapid at room temperature, some sterically hindered or less reactive alcohols may require longer reaction times or gentle heating.[2] Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent: Dichloromethane (DCM) is the most common solvent. Ensure it is anhydrous.

  • Stoichiometry: Use a slight excess of DMP (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol.

Q4: I am concerned about racemization of the chiral center during the oxidation. How can I minimize this?

A4: Racemization is a potential issue in the synthesis of chiral aldehydes.

  • Mild Reaction Conditions: Both Swern and Dess-Martin oxidations are generally considered mild methods that minimize racemization compared to harsher oxidizing agents. The Swern oxidation, in particular, is known for a low degree of racemization (around 5%) for α-chiral compounds like amino alcohol derivatives.[3]

  • Temperature Control: Maintaining low temperatures during the Swern oxidation is crucial not only for yield but also for preserving stereochemical integrity.

  • Base Selection: In the Swern oxidation, using a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can sometimes help to reduce the risk of epimerization.

  • Dess-Martin Oxidation: The DMP oxidation is performed under neutral pH conditions, which is advantageous for preventing racemization of sensitive substrates.[2]

  • Chiral Purity Analysis: It is essential to determine the enantiomeric purity of your final product using techniques like chiral HPLC or NMR with a chiral solvating agent.[4]

Q5: I am having difficulty purifying this compound by column chromatography. What are some common issues and solutions?

A5: this compound can be challenging to purify due to its potential instability on silica (B1680970) gel.

  • Decomposition on Silica: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or oligomerization. To mitigate this, you can:

    • Neutralize the Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel.

  • Rapid Elution: The product can be somewhat polar. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. Start with a low polarity and gradually increase it.

  • Work-up Procedure: A proper work-up before chromatography is essential. For Swern oxidations, a common work-up involves quenching with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction. For DMP oxidations, quenching with a solution of sodium thiosulfate (B1220275) and sodium bicarbonate is effective for removing excess DMP and its byproducts.[5]

Q6: How should I store this compound to prevent decomposition?

A6: this compound is an aldehyde and can be prone to oxidation and decomposition. It is also sensitive to air.[6][7] For long-term storage, it is recommended to keep it under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).[7] It is a clear, light yellow, viscous liquid.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of this compound.

Table 1: Comparison of Swern and Dess-Martin Oxidation Methods

FeatureSwern OxidationDess-Martin Oxidation
Oxidizing Agent DMSO activated by oxalyl chloride or trifluoroacetic anhydrideDess-Martin Periodinane (DMP)
Typical Yield 85-99%90-98%
Reaction Temperature -78 °CRoom Temperature
Reaction Time 1-3 hours1-4 hours
Key Advantages High yields, low cost of reagentsMild conditions, simple work-up, high chemoselectivity[2]
Key Disadvantages Requires cryogenic temperatures, malodorous byproduct (DMS)[1], sensitive to moistureHigher cost of reagent, potential for explosive decomposition of DMP[2]

Table 2: Reported Yields for this compound Synthesis

Oxidation MethodStarting MaterialReagentsSolventYield (%)Reference
Swern OxidationN-Boc-L-prolinolDMSO, Oxalyl Chloride, TEADCM99%(Example from a chemical supplier's website)
Dess-Martin OxidationN-Boc-L-prolinolDess-Martin PeriodinaneDCM~95%(General expected yield for this type of oxidation)

Experimental Protocols

Below are detailed methodologies for the two most common methods of synthesizing this compound.

Protocol 1: Swern Oxidation of N-Boc-L-prolinol

Materials:

  • N-Boc-L-prolinol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add anhydrous DMSO (2.0 eq.) to the cooled DCM.

  • To this solution, add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM.

  • Add the N-Boc-L-prolinol solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 1 hour at -78 °C.

  • Add anhydrous TEA (5.0 eq.) or DIPEA (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent if necessary) using a gradient of ethyl acetate in hexanes.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-prolinol

Materials:

  • N-Boc-L-prolinol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Shake the funnel vigorously until the layers become clear. Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting guide.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Anhydrous Solvents & Reagents start->reagents cool_dcm Cool DCM to -78°C reagents->cool_dcm add_dmso Add DMSO cool_dcm->add_dmso add_oxalyl Add Oxalyl Chloride add_dmso->add_oxalyl stir1 Stir for 30 min add_oxalyl->stir1 add_alcohol Add N-Boc-L-prolinol stir1->add_alcohol stir2 Stir for 1 hr add_alcohol->stir2 add_base Add TEA/DIPEA stir2->add_base stir3 Stir for 30 min add_base->stir3 warm Warm to RT stir3->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the Swern Oxidation of N-Boc-L-prolinol.

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve N-Boc-L-prolinol in DCM add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at RT & Monitor by TLC add_dmp->stir quench Quench with NaHCO3 / Na2S2O3 stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Troubleshooting_Guide cluster_swern Swern Oxidation Issues cluster_dmp DMP Oxidation Issues cluster_purification Purification Issues issue Low Yield or Incomplete Reaction swern_moisture Moisture Present? issue->swern_moisture swern_temp Temperature Control Issue? issue->swern_temp swern_reagents Reagent Quality Poor? issue->swern_reagents dmp_quality DMP Degraded? issue->dmp_quality dmp_time Insufficient Reaction Time? issue->dmp_time purification_decomp Decomposition on Silica? issue->purification_decomp swern_moisture_sol Solution: Use anhydrous conditions. swern_moisture->swern_moisture_sol swern_temp_sol Solution: Maintain -78°C. swern_temp->swern_temp_sol swern_reagents_sol Solution: Use fresh/distilled reagents. swern_reagents->swern_reagents_sol dmp_quality_sol Solution: Use fresh DMP. dmp_quality->dmp_quality_sol dmp_time_sol Solution: Increase reaction time/monitor by TLC. dmp_time->dmp_time_sol purification_decomp_sol Solution: Neutralize silica or use alumina. purification_decomp->purification_decomp_sol

Caption: Troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purification of N-Boc-L-prolinal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of N-Boc-L-prolinal by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for its successful purification and handling. Below is a summary of its key characteristics:

PropertyValueSource
Appearance Clear light yellow viscous liquid[1]
Molecular Weight 199.25 g/mol [2][3]
Boiling Point 211 °C (lit.)[4]
Density 1.063 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.462 (lit.)[4]
Solubility Slightly soluble in water; Soluble in chloroform, ethyl acetate (B1210297), methanol, and MDC.[5][6]
Stability Air sensitive; Stable under recommended storage conditions.[1][7]
Storage Temperature 0-5°C or -20°C for long-term storage.[1][4]

Q2: What is a standard protocol for the column chromatography purification of this compound?

A2: A common method for the purification of this compound involves silica (B1680970) gel chromatography.

Experimental Protocol: Silica Gel Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 25% EtOAc/Hexanes).

  • Column Packing: Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample with the mobile phase. A typical mobile phase is 25% Ethyl Acetate in Hexanes.[8] The polarity can be adjusted based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product as a light yellow oil.[8]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification. A mobile phase similar to the one used for the column is typically employed. The spots can be visualized using an appropriate stain (e.g., potassium permanganate) or under UV light if the compound is UV active.

Q4: What are the potential impurities in this compound synthesis?

A4: Common impurities can include unreacted starting materials such as N-Boc-L-prolinol, and by-products from the oxidation reaction. The specific impurities will depend on the synthetic route used.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Recovery of Product 1. Decomposition on Silica Gel: this compound may be sensitive to the acidic nature of silica gel, especially with prolonged exposure. 2. Product is too polar/non-polar: The chosen mobile phase may not be optimal for eluting the compound. 3. Improper Column Packing: Channeling in the column can lead to poor separation and loss of product.1. Deactivate Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina. 2. Optimize Mobile Phase: Use TLC to test a range of solvent systems with varying polarities to find the optimal mobile phase for elution. 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels.
Product Contaminated with Impurities 1. Poor Separation: The polarity of the mobile phase may not be suitable for separating the product from impurities. 2. Overloading the Column: Applying too much crude product can lead to broad bands and co-elution of impurities.1. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to improve separation. 2. Reduce Sample Load: Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Racemization of the Product 1. Basic or Acidic Conditions: Exposure to strong acids or bases during purification can potentially lead to racemization at the alpha-carbon.1. Maintain Neutral pH: Ensure the pH of the system is kept as neutral as possible. Use deactivated silica gel if necessary.
Product appears as a smear or broad band on TLC/column 1. Compound Degradation: The compound may be degrading on the stationary phase. 2. Inappropriate Solvent for Sample Loading: The solvent used to dissolve the sample for loading may be too strong, causing the initial band to broaden.1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. 2. Use a Weak Loading Solvent: Dissolve the sample in a solvent in which it is sparingly soluble or use the mobile phase for loading.

Visualization

Troubleshooting_Workflow start Start Purification check_recovery Low or No Recovery? start->check_recovery check_purity Product Impure? check_recovery->check_purity No decomposition Decomposition on Silica? check_recovery->decomposition Yes check_racemization Racemization Suspected? check_purity->check_racemization No poor_separation Poor Separation? check_purity->poor_separation Yes end_success Purification Successful check_racemization->end_success No neutral_ph Maintain Neutral pH check_racemization->neutral_ph Yes end_fail Consult Further wrong_eluent Incorrect Mobile Phase? decomposition->wrong_eluent No deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica Yes wrong_eluent->end_fail No optimize_eluent Optimize Mobile Phase (TLC analysis) wrong_eluent->optimize_eluent Yes deactivate_silica->start optimize_eluent->start overloaded Column Overloaded? poor_separation->overloaded No gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes overloaded->end_fail No reduce_load Reduce Sample Load overloaded->reduce_load Yes gradient_elution->start reduce_load->start neutral_ph->start

Caption: Troubleshooting workflow for this compound purification.

References

common side reactions with N-Boc-L-prolinal and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-L-prolinal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the chemical formula C₁₀H₁₇NO₃, is a derivative of the amino acid L-proline.[1] The amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This structure makes it a valuable chiral building block in organic synthesis.[1] It is frequently used in the synthesis of peptidomimetics, enzyme inhibitors, and complex natural products.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at -20°C.[2] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde functional group.

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Epimerization/Racemization at the α-Carbon

Issue: Loss of stereochemical integrity at the carbon adjacent to the aldehyde, leading to the formation of the D-enantiomer (N-Boc-D-prolinal) and a mixture of diastereomeric products in subsequent reactions.

Root Cause: The α-proton of the aldehyde is susceptible to abstraction by bases, leading to the formation of an enolate intermediate which can be protonated from either face, resulting in racemization.[4] This is a common issue for amino acid derivatives in peptide synthesis.[4][5]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of Non-nucleophilic Bases When a base is required, opt for sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum effective amount of base.Minimizes direct proton abstraction from the α-carbon, thus preserving stereochemical purity.
Low Reaction Temperatures Perform reactions at low temperatures (e.g., -78 °C to 0 °C).Reduces the rate of the epimerization side reaction.
Control of Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.Limits the time window for the epimerization to occur.
Acidic Workup If compatible with the product, a mildly acidic workup can neutralize any remaining base and prevent further epimerization during extraction and purification.Ensures the final product is isolated in a non-basic environment.
Problem 2: Over-reduction to N-Boc-L-prolinol

Issue: In reductive amination reactions, the aldehyde functional group of this compound is reduced to a primary alcohol, N-Boc-L-prolinol, instead of participating in the desired imine formation and subsequent reduction to an amine.

Root Cause: The reducing agent is too reactive and reduces the aldehyde directly, or the rate of aldehyde reduction is faster than the rate of imine formation. This is a known challenge in reductive aminations.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of a Mild Reducing Agent Employ a mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN). These reagents are known to preferentially reduce imines over aldehydes.[6]Selectively reduces the imine intermediate, minimizing the formation of the alcohol byproduct.
Stepwise Procedure First, mix this compound and the amine in the presence of a dehydrating agent (e.g., MgSO₄ or molecular sieves) to favor imine formation. After allowing sufficient time for imine formation (monitor by TLC or NMR), add the reducing agent.Maximizes the concentration of the imine intermediate before the introduction of the reducing agent.
pH Control Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and activation towards reduction, without causing significant decomposition of the reactants.Optimizes the rate of the desired reductive amination pathway over direct aldehyde reduction.
Problem 3: Formation of Aldol (B89426) Adducts and Self-Condensation Products

Issue: In the presence of strong bases, this compound can undergo self-condensation (an aldol reaction) to form dimeric and oligomeric byproducts.

Root Cause: Strong bases can deprotonate the α-carbon, leading to the formation of an enolate which can then act as a nucleophile and attack the aldehyde of another molecule of this compound.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Avoidance of Strong Bases Whenever possible, use weak bases or catalytic amounts of base. If a strong base is necessary, use it at low temperatures and with slow addition.Minimizes the concentration of the enolate at any given time, reducing the rate of self-condensation.
Order of Addition Add the base to a cooled solution of this compound and the other electrophile. This ensures that the enolate reacts with the desired reaction partner rather than another molecule of the starting material.Favors the desired cross-reaction over self-condensation.
Use of Lewis Acids In some aldol-type reactions, the use of a Lewis acid can promote the reaction at lower temperatures and with weaker bases, thus suppressing self-condensation.Enhances the electrophilicity of the reaction partner and can control stereoselectivity.
Problem 4: Low Diastereoselectivity in Nucleophilic Additions

Issue: Nucleophilic addition to the aldehyde of this compound results in a mixture of diastereomers.

Root Cause: The chiral center on the proline ring may not be sufficient to induce high diastereoselectivity in the addition of the nucleophile to the prochiral aldehyde.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use of Chelating Lewis Acids Employing chelating Lewis acids such as MgBr₂ or ZnCl₂ can help to form a rigid cyclic intermediate that blocks one face of the aldehyde, leading to higher diastereoselectivity.Increased formation of the desired diastereomer.
Chiral Auxiliaries or Catalysts The use of a chiral catalyst or modifying the nucleophile with a chiral auxiliary can enhance the facial selectivity of the addition.Improved diastereomeric ratio of the product.
Optimization of Reaction Temperature Lowering the reaction temperature often leads to an increase in diastereoselectivity.Favors the transition state leading to the thermodynamically more stable diastereomer.

Visualizing Reaction Pathways

To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and potential side reactions.

epimerization NBocL This compound Enolate Enolate Intermediate NBocL->Enolate + Base - H+ Enolate->NBocL + H+ NBocD N-Boc-D-prolinal Enolate->NBocD + H+

Caption: Epimerization of this compound via an enolate intermediate.

reductive_amination cluster_main Desired Pathway cluster_side Side Reaction NBocL This compound Imine Imine Intermediate NBocL->Imine + Amine - H2O Amine Primary/Secondary Amine Amine->Imine Product Desired Amine Product Imine->Product [H] (e.g., NaBH(OAc)3) NBocL_side This compound Alcohol N-Boc-L-prolinol (Over-reduction) NBocL_side->Alcohol [H] (e.g., NaBH4)

Caption: Desired reductive amination pathway versus over-reduction side reaction.

aldol_self_condensation NBocL1 This compound (Nucleophile precursor) Enolate Enolate NBocL1->Enolate + Strong Base AldolAdduct Aldol Adduct (Dimeric byproduct) Enolate->AldolAdduct + this compound NBocL2 This compound (Electrophile) NBocL2->AldolAdduct

Caption: Self-condensation of this compound via an aldol reaction.

References

Technical Support Center: Optimizing N-Boc-L-prolinal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-L-prolinal catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in catalysis?

A1: this compound, also known as (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate, is a chiral organocatalyst and a key building block in organic synthesis.[1] Its primary applications include asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions, where it is used to induce stereoselectivity, leading to the formation of specific enantiomers of the desired product. It is a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.[2][3]

Q2: What are the typical storage conditions for this compound to ensure its stability and catalytic activity?

A2: To maintain its integrity and catalytic efficacy, this compound should be stored in a cool, dry place. The recommended storage temperature is between 0-5°C.[1] It is also sensitive to air, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]

Q3: I am observing low yields in my this compound catalyzed reaction. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

  • Incorrect Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates and equilibria.

  • Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable timeframe.

  • Presence of Impurities: Water or other impurities in the reactants, solvent, or catalyst can inhibit the catalytic cycle.

  • Catalyst Degradation: Improper storage or handling of this compound can lead to its degradation.

Q4: My reaction is showing poor enantioselectivity (% ee). How can I improve it?

A4: Poor enantioselectivity is a common challenge in asymmetric catalysis. Here are some key areas to investigate:

  • Solvent Effects: The solvent plays a critical role in the organization of the transition state, which dictates the stereochemical outcome. A solvent screen is highly recommended.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

  • Catalyst Purity: The enantiomeric purity of the this compound catalyst is paramount. Ensure you are using a high-purity catalyst.

  • Additives: The presence of co-catalysts or additives, such as weak acids or bases, can sometimes enhance enantioselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.

LowYieldTroubleshooting start Low/No Product Yield check_catalyst Verify Catalyst Activity & Purity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents sol_catalyst_storage Improper Storage? -> Use fresh catalyst check_catalyst->sol_catalyst_storage Potential Issues sol_catalyst_purity Low Purity? -> Purify or use new batch check_catalyst->sol_catalyst_purity Potential Issues analyze_mixture Analyze Reaction Mixture for Intermediates check_conditions->analyze_mixture If conditions seem optimal sol_temp Sub-optimal Temperature? -> Screen temperatures check_conditions->sol_temp Potential Issues sol_solvent Incorrect Solvent? -> Perform solvent screen check_conditions->sol_solvent Potential Issues sol_loading Insufficient Catalyst? -> Increase catalyst loading check_conditions->sol_loading Potential Issues sol_reagent_purity Impure Reactants? -> Purify starting materials check_reagents->sol_reagent_purity Potential Issues sol_water Presence of Water? -> Use anhydrous conditions check_reagents->sol_water Potential Issues sol_side_reactions Side Reactions Occurring? -> Adjust conditions (e.g., temp, additives) analyze_mixture->sol_side_reactions Intermediates detected?

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Enantioselectivity

This guide outlines steps to improve the enantiomeric excess (% ee) of your reaction.

PoorEnantioselectivityTroubleshooting start Poor Enantioselectivity (% ee) optimize_temp Optimize Reaction Temperature start->optimize_temp screen_solvent Screen Solvents start->screen_solvent check_catalyst_ee Verify Catalyst Enantiopurity start->check_catalyst_ee sol_lower_temp Lower the temperature (e.g., 0°C, -20°C, -78°C) optimize_temp->sol_lower_temp Action consider_additives Investigate Additives screen_solvent->consider_additives If solvent screen is insufficient sol_solvent_polarity Test a range of solvents (polar aprotic, non-polar, etc.) screen_solvent->sol_solvent_polarity Action sol_catalyst_source Confirm catalyst ee% from supplier or analyze a sample check_catalyst_ee->sol_catalyst_source Action sol_additives_type Screen weak acids/bases or other co-catalysts consider_additives->sol_additives_type Action

Caption: Troubleshooting workflow for poor enantioselectivity.

Data on Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the outcome of this compound catalyzed reactions.

Table 1: Effect of Solvent on a Model Aldol Reaction
EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1Toluene25248570
2THF25247865
3CH2Cl225249285
4CH3CN25248880
5DMSO25129592
6Hexane25484055

Data is illustrative and based on general principles of organocatalysis.

Table 2: Effect of Temperature on Enantioselectivity
EntrySolventTemperature (°C)Yield (%)ee (%)
1DMSO409685
2DMSO259592
3DMSO09097
4DMSO-2085>99

Data is illustrative and based on general principles of organocatalysis.

Table 3: Effect of Catalyst Loading
EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11487592
25249092
310129592
420129592

Data is illustrative and based on general principles of organocatalysis.

Experimental Protocols

Protocol 1: General Procedure for an this compound Catalyzed Aldol Reaction
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL).

  • Add this compound (0.1 mmol, 0.1 equiv, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., 25°C) for 10 minutes.

  • Add the ketone (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: Synthesis of this compound from N-Boc-L-prolinol

This protocol describes the oxidation of N-Boc-L-prolinol to this compound.[4]

  • To a solution of oxalyl chloride (4.40 mL, 50.4 mmol) in anhydrous CH2Cl2 (120 mL) at -78°C, add dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol) dropwise.

  • Stir the solution for 10 minutes.

  • Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in CH2Cl2 (50 mL) dropwise.

  • Stir the resulting mixture for 20 minutes at -78°C.

  • Add triethylamine (B128534) (14.1 mL, 100 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with CH2Cl2 (2 x 100 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by silica gel chromatography (e.g., using 25% EtOAc/Hexanes as eluent) to yield this compound as a light yellow oil.[4]

References

Technical Support Center: Troubleshooting Low Enantioselectivity in N-Boc-L-prolinal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving N-Boc-L-prolinal that result in low enantioselectivity. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I am observing low enantiomeric excess (% ee) in my this compound catalyzed reaction. What are the potential causes and how can I improve it?

Answer:

Low enantioselectivity is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended. Here are the most probable causes and the corresponding steps to address them:

  • Purity of this compound: The catalyst's purity is paramount for achieving high enantioselectivity. Impurities can interfere with the catalytic cycle. This compound, being an aldehyde, is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-L-proline) or reduction to the alcohol (N-Boc-L-prolinol).

    • Troubleshooting Step:

      • Assess the purity of your this compound using techniques like NMR or chiral HPLC.

      • If impurities are detected, consider purification by flash chromatography.

      • Ensure proper storage of this compound at low temperatures (0-5°C) under an inert atmosphere to prevent degradation.[1][2]

  • Solvent Effects: The solvent plays a crucial role in the stereochemical outcome by influencing the transition state's stability.

    • Troubleshooting Step:

      • Perform a solvent screen. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are common starting points.[3] However, the optimal solvent is reaction-dependent.

      • Consider less conventional solvents or solvent mixtures.

  • Water Content: The presence of water can have a dramatic and sometimes unpredictable effect on proline-catalyzed reactions. It can either be beneficial or detrimental to enantioselectivity depending on the specific reaction.[3][4] Water can influence the catalytic cycle by affecting the formation of key intermediates.[3]

    • Troubleshooting Step:

      • If the reaction is run under anhydrous conditions, try adding a controlled amount of water (e.g., 0.5-10 equivalents) to see if it improves the enantioselectivity.[4]

      • Conversely, if the reaction is sensitive to water, ensure all reagents and glassware are scrupulously dried.

  • Reaction Temperature: The reaction temperature can significantly impact the enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess.

    • Troubleshooting Step:

      • If the reaction is being run at room temperature, try lowering the temperature (e.g., 0°C, -20°C, or even lower). Monitor the reaction time, as it will likely increase at lower temperatures.

  • Concentration of Reactants: The concentration of the reactants and the catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.

    • Troubleshooting Step:

      • Vary the concentration of the substrate and the catalyst to find the optimal conditions.

Question 2: My reaction is very slow, and when I try to accelerate it with heat, the enantioselectivity drops. What should I do?

Answer:

This is a classic selectivity-reactivity trade-off. Increasing the temperature often accelerates the desired reaction and competing background reactions, leading to lower enantioselectivity.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%) to increase the reaction rate without resorting to heat.

    • Use of Co-catalysts/Additives: The addition of a co-catalyst or an additive can sometimes enhance both the rate and the selectivity. For proline-catalyzed reactions, weak acids or bases can act as co-catalysts. Chiral additives can also form supramolecular complexes with the catalyst, improving its efficiency.[5]

    • Re-evaluate Your Solvent Choice: A different solvent might offer a better balance between reactivity and selectivity.

Quantitative Data Summary

The following tables summarize the impact of various factors on the enantioselectivity of proline-catalyzed reactions, providing a baseline for optimization.

Table 1: Effect of Solvent on Enantioselectivity

SolventDiastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee)Reference
WaterHighHigh (up to 98%)[6]
MethanolHighHigh (up to 98%)[6]
DMSOVariableGood[3]
DMFVariableGood[3]
AcetonitrileVariableModerate to Good[3]

Note: The optimal solvent is highly dependent on the specific substrates.

Table 2: Effect of Water on Proline-Catalyzed Aldol Reaction of Isatin with Acetone

Water EquivalentsYield (%)Enantiomeric Excess (% ee)Reference
0LowModerate[4]
1093High[4]
>10DecreasingDecreasing[4]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography
  • Prepare the Column: Select a silica (B1680970) gel column of appropriate size for the amount of this compound to be purified.

  • Choose the Eluent: A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of ~0.3).

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane (B109758) and load it onto the column.

  • Elute and Collect Fractions: Run the column with the chosen eluent system and collect fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm Purity: Confirm the purity of the final product by NMR and/or HPLC.

Protocol 2: General Procedure for a Solvent Screen
  • Set up Parallel Reactions: In separate, identical vials, place the aldehyde substrate and the catalyst (this compound).

  • Add Solvents: To each vial, add a different solvent to be tested (e.g., DMSO, DMF, CH3CN, THF, CH2Cl2, Toluene). Ensure all other reaction parameters (temperature, concentration, stirring speed) are kept constant.

  • Initiate the Reaction: Add the nucleophile to each vial to start the reaction.

  • Monitor Progress: Monitor the reactions by TLC or LC-MS.

  • Quench and Work-up: Once the reactions are complete, quench them appropriately and perform a standard work-up.

  • Analyze Enantioselectivity: Determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed check_catalyst 1. Check Catalyst Purity (NMR, HPLC) start->check_catalyst purify_catalyst Purify this compound (Chromatography) check_catalyst->purify_catalyst Impure solvent_screen 2. Perform Solvent Screen (DMSO, DMF, CH3CN, etc.) check_catalyst->solvent_screen Pure purify_catalyst->solvent_screen water_effect 3. Investigate Water Effect (Add/Remove H2O) solvent_screen->water_effect temp_optimization 4. Optimize Temperature (Lower Temperature) water_effect->temp_optimization concentration_study 5. Vary Concentrations (Substrate, Catalyst) temp_optimization->concentration_study end Optimized Enantioselectivity concentration_study->end

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Logical Relationships of Factors Affecting Enantioselectivity

Enantioselectivity_Factors cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents Solvent Solvent Transition_State Transition State Energy & Geometry Solvent->Transition_State Temperature Temperature Temperature->Transition_State Concentration Concentration Concentration->Transition_State Water Water Content Water->Transition_State Catalyst_Purity Catalyst Purity (this compound) Catalyst_Purity->Transition_State Substrate_Purity Substrate Purity Substrate_Purity->Transition_State Enantioselectivity Enantioselectivity (% ee) Transition_State->Enantioselectivity

Caption: Factors influencing the reaction's transition state and enantioselectivity.

References

stability issues of N-Boc-L-prolinal in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-L-prolinal in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns with this compound?

A1: this compound, like many aldehydes, is susceptible to several degradation pathways. The primary concerns are:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid (N-Boc-L-proline), especially when exposed to air (oxygen).[1] The compound is noted to be "Air Sensitive".[1]

  • Racemization: The chiral center alpha to the aldehyde group can be prone to epimerization, leading to a loss of enantiomeric purity. This can be influenced by the solvent, temperature, and presence of acidic or basic impurities.

  • Aldol Reactions and Polymerization: In the presence of strong bases or acids, or at elevated temperatures, aldehydes can undergo self-condensation (aldol reaction) or polymerization.

  • Hydrate and Acetal Formation: In the presence of water, an equilibrium can be established to form an unstable hydrate. With alcohols as solvents, hemiacetals and acetals can form, particularly under acidic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

  • Temperature: Store at low temperatures, typically between -20°C and 5°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and prevent oxidation.

  • Light: Protect from light, as it can potentially promote degradation.

  • Container: Use a tightly sealed, clean, and dry container.

Troubleshooting Guide

Issue 1: I observe a new, more polar spot on my TLC plate after storing my this compound solution. What could it be?

  • Possible Cause: This is a common sign of oxidation. The aldehyde group of this compound has likely been oxidized to the more polar carboxylic acid, N-Boc-L-proline.

  • Troubleshooting Steps:

    • Confirm Identity: Co-spot your sample with a standard of N-Boc-L-proline on the TLC plate to see if the retention factor (Rf) matches.

    • Analytical Confirmation: Use a more definitive analytical technique such as LC-MS to confirm the presence of the corresponding carboxylic acid.

    • Prevention:

      • Ensure your solvent is deoxygenated by sparging with an inert gas (argon or nitrogen) before use.

      • Prepare solutions fresh whenever possible.

      • Store solutions under an inert atmosphere and at low temperatures.

Issue 2: The enantiomeric excess (ee) of my this compound appears to decrease after working it up in a protic solvent. Why is this happening?

  • Possible Cause: Racemization (epimerization) at the alpha-carbon may be occurring. This can be catalyzed by acidic or basic residues or the protic nature of the solvent itself, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Chiral Analysis: Confirm the decrease in ee using a validated chiral analytical method, such as Chiral HPLC or Chiral GC.

    • Solvent Choice: If possible, switch to aprotic solvents for your workup and reactions. Common solvents used in its synthesis include dichloromethane.

    • Temperature Control: Perform extractions and other manipulations at low temperatures (e.g., 0°C).

    • pH Control: Ensure your aqueous washes are neutral or slightly acidic to avoid base-catalyzed epimerization. Avoid strong acids as well.

Issue 3: My NMR spectrum shows a complex mixture of peaks, and the yield of my reaction is lower than expected.

  • Possible Cause: If the reaction conditions are not carefully controlled, this compound can undergo self-condensation (aldol reaction) or other side reactions. This is more likely to occur at higher concentrations, elevated temperatures, or in the presence of strong acids or bases.

  • Troubleshooting Steps:

    • Reaction Conditions: Review your reaction conditions. Are you using a strong base or acid? Is the temperature well-controlled?

    • Slow Addition: Add this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Run the reaction at a lower temperature.

    • Purity of Starting Material: Ensure the this compound you are using is of high purity and has not degraded during storage.

Data on Solvent Compatibility

While specific quantitative stability data is limited in the literature, the following table summarizes the qualitative stability and compatibility of this compound in common laboratory solvents based on its chemical properties and information from synthetic procedures.

SolventCompatibility/Stability ConcernsRecommendations
Dichloromethane (DCM) Good short-term stability. Commonly used in synthesis.Recommended for reactions and short-term storage of solutions.
Chloroform Good solubility and stability reported.Suitable for use in reactions and analysis.
Ethyl Acetate / Hexanes Good stability for chromatographic purification.Suitable for workup and purification.
Tetrahydrofuran (THF) Generally compatible. Peroxides in aged THF can promote oxidation.Use freshly distilled or inhibitor-free THF.
Acetonitrile (ACN) Generally compatible for short-term use.Suitable for use as a reaction or HPLC solvent.
Dimethylformamide (DMF) Potential for trace basic impurities (dimethylamine) which can catalyze epimerization or degradation over time.Use high-purity, amine-free DMF. Prepare solutions fresh.
Dimethyl Sulfoxide (DMSO) Hygroscopic nature can introduce water. Can be challenging to remove.Use anhydrous grade DMSO. Be aware of potential for side reactions at elevated temperatures.
Methanol (MeOH) / Ethanol (EtOH) Can form hemiacetals/acetals, especially in the presence of acid catalysts.Use with caution. Avoid acidic conditions if the aldehyde needs to be preserved.
Water Slightly soluble. Can form an unstable hydrate.Avoid prolonged storage in aqueous solutions.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in a Solvent

This protocol provides a framework for researchers to evaluate the stability of this compound in a specific solvent under their experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).

    • Use high-purity, anhydrous solvent. If investigating the effect of air, prepare two sets of solutions, one with deoxygenated solvent and one without.

  • Incubation:

    • Divide the stock solution into several vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C) and for different durations (e.g., 0h, 2h, 6h, 24h, 48h).

  • Analysis:

    • At each time point, analyze the samples by a suitable analytical method to assess purity and degradation.

    • Purity Assessment: Use HPLC-UV or LC-MS to monitor the appearance of new peaks and the decrease in the area of the main peak.

    • Chiral Integrity: Use a validated Chiral HPLC method to determine the enantiomeric excess (ee%).

  • Data Interpretation:

    • Plot the percentage of remaining this compound and the ee% against time for each condition to determine the stability profile.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a general starting point for developing a chiral HPLC method. The exact column and mobile phase will need to be optimized.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for N-protected amino acid derivatives. Examples include columns with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series).

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is usually suitable.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

  • Analysis: Inject the sample and determine the retention times for the L- and D-enantiomers. Calculate the enantiomeric excess based on the peak areas.

Visualizations

experimental_workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solution Prepare Stock Solution (Known Concentration) divide_samples Aliquot into Vials prep_solution->divide_samples conditions Store under Varied Conditions (Temperature, Time, Atmosphere) divide_samples->conditions purity_analysis Purity Analysis (HPLC-UV / LC-MS) conditions->purity_analysis chiral_analysis Chiral Integrity Analysis (Chiral HPLC) conditions->chiral_analysis data_interp Data Interpretation (Degradation Profile, ee% vs. Time) purity_analysis->data_interp chiral_analysis->data_interp

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_racemization Racemization cluster_reaction Other Reactions prolinal This compound proline N-Boc-L-proline (Carboxylic Acid) prolinal->proline [O] (Air) d_prolinal N-Boc-D-prolinal prolinal->d_prolinal Base or Acid aldol Aldol Products / Polymers prolinal->aldol Base / Acid Heat hemiacetal Hemiacetal / Acetal (with alcohol solvents) prolinal->hemiacetal ROH / H+

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Workup for N-Boc-L-prolinal Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the workup and purification of reactions catalyzed by N-Boc-L-prolinal.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for working up a reaction catalyzed by this compound?

A1: The standard workup procedure involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and other water-soluble components.[1] The general sequence is: 1) Quench the reaction (e.g., with water or saturated aqueous NH₄Cl), 2) Dilute with an appropriate organic solvent, 3) Wash the organic layer with aqueous solutions (e.g., water, brine), 4) Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), 5) Filter and concentrate the solvent in vacuo.[2] Final purification is typically achieved by flash column chromatography.[3][4]

Q2: How can I efficiently remove the this compound catalyst from my product?

A2: this compound, being a derivative of the amino acid proline, has moderate polarity and is water-soluble to some extent.[5] It can typically be removed by washing the organic layer with water or brine during an extractive workup.[1] For less polar products, washing with a slightly acidic aqueous solution (e.g., dilute HCl, pH ~4-5) can protonate any trace amounts of deprotected proline, increasing its aqueous solubility and aiding removal.[6] If the catalyst persists, a rapid silica (B1680970) gel plug filtration before full chromatography can be effective.[7]

Q3: Is the N-Boc protecting group stable during the workup procedure?

A3: The N-Boc (tert-butyloxycarbonyl) group is generally stable under neutral and basic conditions but is sensitive to strong acids.[8] Standard aqueous washes with water, brine, or saturated sodium bicarbonate are safe. Avoid washing with strongly acidic solutions (pH < 4) as this can lead to the cleavage of the Boc group from the catalyst or, if present, on the product.[9]

Q4: What are the best solvents for the extractive workup?

A4: The choice of solvent depends on the polarity of your product. Common choices include ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), and diethyl ether (Et₂O). DCM is denser than water, which can sometimes complicate separations.[10] Ethyl acetate is a good general-purpose solvent for many products arising from organocatalyzed reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Workup [10][11]1. The product is unexpectedly water-soluble and was lost in the aqueous layers. 2. The product is volatile and was lost during solvent evaporation (rotoevaporation). 3. The product degraded during the workup (e.g., due to unstable pH).1. Check the aqueous layers via TLC or LC-MS. If the product is present, perform a back-extraction with a suitable organic solvent. Saturating the aqueous layer with NaCl can help "salt out" the product, increasing its partitioning into the organic layer.[12] 2. Check the solvent collected in the rotovap trap. Use minimal heat and vacuum during concentration. 3. Test the stability of your product to the workup conditions on a small scale before proceeding with the full reaction batch.[11]
Persistent Emulsion During Extraction [10]1. High concentration of catalyst or other amphiphilic species. 2. Use of certain solvents like THF or DCM can promote emulsions.[13]1. Add saturated brine (NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). 3. Filter the entire mixture through a pad of Celite® or glass wool. 4. If using THF, remove it via rotary evaporation before starting the aqueous workup.[13]
Crude Product is Contaminated with Catalyst 1. Insufficient aqueous washes. 2. The product is very non-polar, causing the catalyst to partition into the organic layer.1. Increase the number of aqueous washes (e.g., 3-4 times with water or brine). 2. Perform a quick filtration through a small plug of silica gel, eluting with a relatively non-polar solvent system that moves your product but retains the more polar catalyst.[7] 3. Consider an acid wash (e.g., 1M HCl) only if your desired product is stable to acidic conditions.[6]
TLC or NMR of Crude Product Looks Messy or Different from Reaction Mixture [11]1. Product decomposition on silica gel (TLC plate). 2. Degradation during workup (e.g., exposure to air, water, or incompatible pH).1. Add a few drops of triethylamine (B128534) to the TLC solvent system to neutralize the acidic silica gel if your compound is base-sensitive. 2. Ensure the workup is performed promptly and without unnecessary exposure to air or harsh conditions. Analyze a sample of the reaction mixture before and after workup to pinpoint the problematic step.

Data Presentation

Table 1: Influence of Workup Conditions on Product Purity and Catalyst Removal

The following table provides illustrative data on how different aqueous wash conditions can impact the final crude product profile in a typical this compound catalyzed aldol (B89426) reaction.

Workup ProtocolAqueous Wash SolutionCrude Yield (%)Product Purity by ¹H NMR (%)Residual Catalyst (%)
ADeionized Water (2x)9585~5-7
BSaturated NaCl (Brine) (2x)9290~2-4
CSaturated NaHCO₃ (2x)9488~4-6
DDilute HCl (pH 4-5) (2x)90>95<1

Note: Data are representative and will vary based on the specific substrate and product. Protocol D should only be used for acid-stable products.

Experimental Protocols

Protocol 1: General Extractive Workup

This procedure is suitable for most reactions where the product is soluble in a water-immiscible organic solvent.

  • Quench Reaction: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add deionized water or saturated aqueous NH₄Cl solution to quench the reaction.

  • Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 2-3 times the reaction volume).

  • Wash: Add an equal volume of deionized water, shake the funnel gently at first (venting frequently), then more vigorously for ~30 seconds. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break emulsions.[10] Drain the aqueous layer.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filter & Concentrate: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify: The resulting crude material can be further purified by flash column chromatography.[14]

Protocol 2: Silica Plug Filtration for Catalyst Removal

This method is useful when the catalyst is not fully removed by extraction.[7]

  • Prepare Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by silica gel (~3-5 cm). Top with another layer of sand.

  • Equilibrate: Condition the plug by passing a small amount of the initial, non-polar chromatography eluent through it.

  • Load Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., DCM or the chromatography eluent). Carefully load this solution onto the top of the silica plug.

  • Elute: Add eluent to the top of the column and use gentle pressure (e.g., from a pipette bulb) to push the solvent through the plug. Collect the eluate. The less polar product should pass through quickly, while the more polar this compound catalyst remains adsorbed to the silica.

  • Monitor: Check the collected fractions by TLC to ensure complete elution of the product.

  • Concentrate: Combine the product-containing fractions and remove the solvent under reduced pressure.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification start Reaction Complete quench 1. Quench Reaction (e.g., H₂O, aq. NH₄Cl) start->quench extract 2. Dilute & Extract (e.g., EtOAc) quench->extract wash 3. Wash Organic Layer (H₂O, Brine) extract->wash dry 4. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate 5. Filter & Concentrate dry->concentrate crude Crude Product concentrate->crude purify Column Chromatography crude->purify product Pure Product purify->product

Caption: General experimental workflow for the workup and purification of this compound catalyzed reactions.

Troubleshooting_Tree problem Problem: Low or No Product Yield After Workup cause1 Is product water-soluble? problem->cause1 Possible Cause cause2 Is product volatile? problem->cause2 Possible Cause cause3 Did product degrade? problem->cause3 Possible Cause solution1a Check aqueous layers (TLC/LCMS). cause1->solution1a Solution Path solution2 Check rotovap trap. Use minimal heat/vacuum. cause2->solution2 Solution solution3 Test product stability to workup conditions on a small scale. cause3->solution3 Solution solution1b Back-extract aqueous layers or use salting-out. solution1a->solution1b

Caption: Troubleshooting decision tree for addressing low product yield after workup.

References

Technical Support Center: N-Boc Deprotection of Prolinal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the removal of the N-Boc (tert-butyloxycarbonyl) protecting group from prolinal derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the N-Boc deprotection of prolinal derivatives in a question-and-answer format.

Q1: My N-Boc deprotection is incomplete, and I still see starting material. What should I do?

A1: Incomplete deprotection is a frequent issue. Here are several factors to consider and steps to take:

  • Insufficient Acid Concentration or Equivalents: For acid-catalyzed deprotection (e.g., TFA or HCl), the concentration or molar equivalents of the acid may be too low.[1]

    • Solution: Gradually increase the concentration of the acid. For trifluoroacetic acid (TFA), a common starting point is 20-50% in dichloromethane (B109758) (DCM).[1] For hydrogen chloride (HCl), 4M in dioxane is frequently used.[2]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time until the starting material is fully consumed.

  • Low Reaction Temperature: Low temperatures can significantly slow down the deprotection rate.[1]

    • Solution: Most Boc deprotections are carried out at room temperature.[4] If the reaction is sluggish, consider a slight increase in temperature, but be cautious as this may promote side reactions.

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The most common side reaction during acidic Boc deprotection is alkylation by the tert-butyl cation generated in the process.[1][5]

  • t-Butylation: The electrophilic tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or on the substrate itself, leading to unwanted byproducts.[1]

    • Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or even a small amount of water.[1] These scavengers are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.

Q3: I am concerned about the racemization of the chiral center in my prolinal derivative. How can I prevent this?

A3: Racemization at the alpha-carbon of proline derivatives can be a concern, especially under harsh reaction conditions.[6] While Boc deprotection itself is not the most common cause, the subsequent handling of the deprotected amine can lead to epimerization.

  • Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids or bases.

  • Work-up Conditions: During work-up, if a basic wash is required to neutralize the acid, use it cautiously and keep the temperature low. Some free amines can be prone to racemization.[7]

  • Alternative Deprotection Methods: Consider milder, non-acidic deprotection methods if racemization is a persistent issue. Thermal deprotection or methods using reagents like oxalyl chloride in methanol (B129727) could be explored.[8][9][10]

Q4: My prolinal derivative contains other acid-sensitive functional groups. What are my options for selective N-Boc removal?

A4: When dealing with acid-sensitive substrates, standard TFA or HCl methods may not be suitable.[2]

  • Milder Acidic Conditions: You can try using more dilute acid solutions or weaker acids, but this may lead to incomplete deprotection.[2]

  • Alternative Reagents: Several milder reagents can be used for Boc deprotection:

    • Oxalyl chloride in methanol: This method is reported to be mild and effective at room temperature.[8][10]

    • Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for acid.[2][9][11]

    • Lewis Acids: Zinc bromide (ZnBr2) in dichloromethane can selectively cleave N-Boc groups.[12]

    • Iodine: Catalytic amounts of iodine have been reported for solvent-free N-Boc deprotection.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-Boc deprotection?

A1: The most prevalent method is acidic hydrolysis using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[3][4][12]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[3] By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with ninhydrin (B49086) is often used to visualize the newly formed primary or secondary amine. LC-MS is another powerful tool for monitoring the reaction progress.

Q3: What is a standard work-up procedure after acidic N-Boc deprotection?

A3: Following acidic deprotection, the product is typically an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary. This usually involves removing the excess acid and solvent under reduced pressure, followed by neutralization with a mild base like a saturated sodium bicarbonate solution. The free amine can then be extracted into a suitable organic solvent.[3]

Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?

A4: Yes, there is growing interest in greener alternatives. Thermal deprotection in water or other green solvents is a viable option.[13] Using catalytic amounts of reagents instead of stoichiometric amounts of strong acids also contributes to a more sustainable process.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various N-Boc deprotection methods.

Table 1: Acidic Deprotection Methods

ReagentSolventConcentrationTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp30 min - 2 h
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temp1 - 4 h
Hydrogen Chloride (HCl)Methanol (MeOH)-Room Temp1 - 4 h

Table 2: Milder and Alternative Deprotection Methods

ReagentSolventConcentration / EquivalentsTemperature (°C)Typical Reaction Time
Oxalyl ChlorideMethanol (MeOH)3 equivalentsRoom Temp1 - 4 h[8]
ThermalToluene or Dioxane-RefluxSeveral hours[2]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)-Room Temp-
Iodine (I₂)Solvent-freeCatalytic--

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc protected prolinal derivative in dichloromethane (DCM) (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% of the total volume) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected prolinal derivative.

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the N-Boc protected prolinal derivative in a minimal amount of a co-solvent if necessary (e.g., DCM).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine may precipitate. If so, it can be collected by filtration.

  • Alternatively, the solvent and excess HCl can be removed under reduced pressure.

  • If the free amine is required, perform a basic work-up as described in Protocol 1.

Visualizations

Deprotection_Workflow cluster_start Start cluster_decision Method Selection cluster_methods Deprotection cluster_workup Work-up cluster_end End start N-Boc Prolinal Derivative acid_sensitive Acid-Sensitive Groups? start->acid_sensitive acidic Acidic Deprotection (TFA or HCl) acid_sensitive->acidic No mild Mild Deprotection (Thermal, Oxalyl Chloride, etc.) acid_sensitive->mild Yes neutralize Neutralization & Extraction acidic->neutralize mild->neutralize product Deprotected Prolinal neutralize->product

Caption: Decision workflow for N-Boc deprotection of prolinal derivatives.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_side_reactions Side Reactions cluster_scavengers Solution problem Incomplete Reaction? increase_acid Increase Acid Conc./Equiv. problem->increase_acid Yes increase_time Increase Reaction Time problem->increase_time Yes increase_temp Increase Temperature problem->increase_temp Yes check_reagent Check Reagent Quality problem->check_reagent Yes side_reaction_q Side Products Observed? problem->side_reaction_q No add_scavenger Add Scavenger (e.g., TES) side_reaction_q->add_scavenger Yes

Caption: Troubleshooting decision tree for incomplete N-Boc deprotection.

References

challenges in the handling and storage of N-Boc-L-prolinal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-L-prolinal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as (S)-N-Boc-pyrrolidine-2-carboxaldehyde, is a protected amino aldehyde widely used as a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its protected amine and reactive aldehyde functionalities make it a valuable precursor for creating chiral centers in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Recommended storage temperatures vary by supplier, with options including -20°C and 0-5°C.[3][4] It is crucial to minimize exposure to air and moisture.

Q3: What are the main signs of this compound degradation?

Visual signs of degradation can include a color change from a clear, light-yellow viscous liquid to a darker yellow or brown hue.[1] Analytically, degradation can be observed through the appearance of new signals in ¹H or ¹³C NMR spectra, indicating the formation of impurities. A decrease in the aldehyde proton signal (around 9.5 ppm in CDCl₃) and the appearance of signals corresponding to the oxidized carboxylic acid (N-Boc-L-proline) are common indicators of degradation.

Q4: Is this compound prone to racemization?

Yes, as an α-chiral aldehyde, this compound is susceptible to racemization, particularly in the presence of acid or base. This occurs through the formation of a planar enol or enolate intermediate, which leads to a loss of stereochemical integrity. It is crucial to use neutral or mild reaction and purification conditions to maintain the high enantiopurity of the compound.

Troubleshooting Guides

Issue 1: Low Reaction Yields

Low yields in reactions involving this compound can stem from several factors related to the compound's purity and handling.

Potential Cause Troubleshooting Steps
Degradation of this compound Purity Check: Before use, assess the purity of the this compound by ¹H NMR. Look for the characteristic aldehyde proton peak and the absence of significant impurity signals. Purification: If the compound has degraded, it can be purified by silica (B1680970) gel column chromatography. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[5]
Presence of Moisture Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried overnight at 125°C) and cooled under an inert atmosphere.[6] Use anhydrous solvents for the reaction.
Incomplete Reaction Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. Reagent Stoichiometry: Re-evaluate the stoichiometry of the reactants. If this compound has partially degraded, a higher excess may be required.
Racemization Control pH: Avoid acidic or basic conditions during the reaction and work-up if possible. Use of a non-nucleophilic base may be necessary for certain reactions.
Issue 2: Inconsistent or Unexpected Results

Variability in experimental outcomes can often be traced back to the handling and storage of this sensitive reagent.

Potential Cause Troubleshooting Steps
Air Exposure Inert Atmosphere Technique: Always handle this compound under a positive pressure of an inert gas like argon or nitrogen. Use techniques such as a Schlenk line or a glovebox.[6] Freshly Opened Reagent: Use a freshly opened bottle of the reagent or one that has been properly stored and sealed after its last use.
Hygroscopicity Proper Storage: Store in a desiccator over a suitable drying agent, even within a cold storage unit. Minimize Exposure: When weighing or dispensing the compound, do so quickly and in a dry environment to minimize moisture absorption.
Contamination of Reagents Solvent Purity: Ensure all solvents and other reagents are of high purity and anhydrous where necessary.

Physicochemical Data and Storage Summary

Property Value Reference
Appearance Clear light yellow viscous liquid[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
Boiling Point 211 °C (lit.)[1]
Density 1.063 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.462 (lit.)[1]
Solubility Slightly soluble in water. Soluble in chloroform.[1][3]
Recommended Storage 0-5°C or -20°C under inert atmosphere[3][4]
Sensitivity Air sensitive[1][3][4]

Experimental Protocols

Synthesis of this compound from N-Boc-L-prolinol

This protocol is adapted from a literature procedure and describes the Swern oxidation of N-Boc-L-prolinol to this compound.[5]

Materials:

Procedure:

  • To a solution of oxalyl chloride (2.0 M in DCM, 1.2 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add a solution of DMSO (2.4 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound storage Storage (-20°C or 0-5°C, Inert Gas) handling Handling (Inert Atmosphere) storage->handling reaction Reaction (Anhydrous Conditions) handling->reaction workup Aqueous Work-up (Neutral pH) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Purity & Enantiomeric Excess Analysis (NMR, Chiral HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the proper handling and use of this compound.

degradation_pathway Potential Degradation Pathways of this compound prolinal This compound (Aldehyde) oxidation Oxidation (Air/O₂) prolinal->oxidation [O] racemization Racemization (Acid/Base) prolinal->racemization H⁺ or OH⁻ proline N-Boc-L-proline (Carboxylic Acid) oxidation->proline d_prolinal N-Boc-D-prolinal racemization->d_prolinal

Caption: Common degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yields start Low Yield Observed check_purity Check Purity of this compound (NMR)? start->check_purity impure Impure check_purity->impure No pure Pure check_purity->pure Yes purify Purify by Column Chromatography impure->purify check_conditions Review Reaction Conditions (Anhydrous? Inert?) pure->check_conditions purify->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Not Ideal check_conditions->conditions_bad No check_stoichiometry Check Reagent Stoichiometry conditions_ok->check_stoichiometry optimize_conditions Optimize Conditions (Dry Solvents, Inert Gas) conditions_bad->optimize_conditions optimize_conditions->check_stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Stoichiometry Incorrect check_stoichiometry->stoichiometry_bad No rerun Re-run Reaction stoichiometry_ok->rerun adjust_stoichiometry Adjust Stoichiometry stoichiometry_bad->adjust_stoichiometry adjust_stoichiometry->rerun

Caption: A logical guide for troubleshooting low reaction yields.

References

refining the synthesis of N-Boc-L-prolinal for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of N-Boc-L-prolinal for higher purity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, particularly when using the Swern oxidation method.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation (as indicated by TLC or other analysis) 1. Incomplete reaction.[1] 2. Degradation of reagents. 3. Incorrect reaction temperature.[2][3]1. Monitor reaction progress closely using TLC. Ensure the starting material (N-Boc-L-prolinol) is fully consumed before quenching the reaction. 2. Use fresh, high-quality reagents. Oxalyl chloride and DMSO are sensitive to moisture. Ensure they are handled under anhydrous conditions. 3. Maintain a low reaction temperature (-78 °C) during the addition of reagents. Use a dry ice/acetone bath to ensure the temperature does not rise, which can lead to side reactions.[2][3]
Presence of multiple spots on TLC, indicating impurities 1. Formation of side products due to elevated temperatures.[2][4] 2. Epimerization at the alpha-carbon.[1][2] 3. Unreacted starting material.1. Strict temperature control is crucial. Warming the reaction prematurely can lead to the formation of byproducts. 2. Consider using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine (B128534). This can help minimize epimerization.[1][2] 3. Optimize reaction time to ensure complete conversion of the starting alcohol.
Difficulty in purifying the product by column chromatography 1. Co-elution of the product with impurities. 2. Streaking or tailing of the product on the column. 3. Decomposition of the product on silica (B1680970) gel.1. Optimize the solvent system for column chromatography. A common eluent is a mixture of ethyl acetate (B1210297) and hexanes. A gradient elution may be necessary to achieve good separation. 2. Ensure the crude product is properly dried and free of excess solvent before loading onto the column. Pre-adsorbing the crude material onto a small amount of silica gel can improve separation. 3. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Low final yield after purification 1. Product loss during aqueous workup. 2. Inefficient extraction. 3. Product loss during column chromatography.1. Ensure the aqueous and organic layers are thoroughly separated during the workup. 2. Perform multiple extractions with an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize product recovery from the aqueous phase. 3. Carefully select fraction ranges during column chromatography based on TLC analysis to avoid unnecessary loss of product.
Product appears as an oil instead of a solid This compound is often isolated as a clear, light-yellow viscous liquid.[5]This is the expected physical state of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the oxidation of N-Boc-L-prolinol. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a popular choice due to its mild reaction conditions and high yields.[3]

Q2: Why is it critical to maintain a low temperature during the Swern oxidation?

A2: Maintaining a low temperature (typically -78 °C) is essential to prevent the decomposition of the reactive intermediate (chlorosulfonium salt) and to minimize the formation of side products.[2][3] Allowing the reaction to warm prematurely can lead to a significant decrease in yield and purity.

Q3: What are the common byproducts of the Swern oxidation?

A3: The main byproducts are dimethyl sulfide (B99878) (which has a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride (if triethylamine is used as the base).[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot corresponding to the starting material, N-Boc-L-prolinol, should be observed to diminish over time, while a new spot for the product, this compound, will appear at a higher Rf value.

Q5: What is the best way to purify this compound?

A5: The most common method for purification is silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and hexanes.

Q6: How should I store purified this compound?

A6: this compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) to prevent degradation.[5] It is stable under recommended storage conditions.[6]

Q7: Can other oxidizing agents be used instead of the Swern oxidation?

A7: Yes, other "activated DMSO" methods can be employed, such as the Parikh-Doering oxidation (using a sulfur trioxide pyridine (B92270) complex) or the Pfitzner-Moffatt oxidation (using a carbodiimide).[2] Dess-Martin periodinane (DMP) is another alternative mild oxidizing agent.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol

This protocol provides a detailed methodology for the synthesis of this compound via Swern oxidation.

Materials:

  • N-Boc-L-prolinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve DMSO (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve N-Boc-L-prolinol (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 1 hour.

  • Addition of Base: Add triethylamine or diisopropylethylamine (5 equivalents) dropwise to the flask, keeping the temperature at -78 °C. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear, light-yellow viscous liquid.[5] Confirm the identity and purity of the product using NMR spectroscopy.

Quantitative Data Summary

Activating Agent Typical Base Typical Reaction Temperature Reported Yields (General Alcohols) Key Considerations
Oxalyl ChlorideTriethylamine-78 °C to -60 °C[2]HighRequires very low temperatures to avoid side reactions.[2]
Trifluoroacetic Anhydride (TFAA)Triethylamine-30 °C[2]HighCan be run at a higher temperature than with oxalyl chloride.[2]
Cyanuric ChlorideTriethylamine-30 °CHighA milder and more cost-effective alternative to oxalyl chloride.[7]
Sulfur Trioxide Pyridine ComplexTriethylamine/DIPEA0 °C to room temperatureGood to HighMilder conditions, suitable for acid-sensitive substrates.

Visualizations

Troubleshooting Workflow for this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction workup Aqueous Workup and Extraction check_reaction->workup Complete incomplete Incomplete Reaction check_reaction->incomplete Incomplete impurities Side Products Observed check_reaction->impurities Impurities purification Column Chromatography workup->purification low_yield Low Yield workup->low_yield Low Yield product Pure this compound purification->product Successful purification_issue Purification Difficulty purification->purification_issue Issues optimize_time Optimize Reaction Time/ Reagent Quality incomplete->optimize_time optimize_temp_base Check Temperature Control/ Consider Alternative Base impurities->optimize_temp_base optimize_workup Optimize Extraction/ Minimize Emulsions low_yield->optimize_workup optimize_chromatography Optimize Solvent System/ Change Stationary Phase purification_issue->optimize_chromatography optimize_time->start optimize_temp_base->start optimize_workup->workup optimize_chromatography->purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Logical Relationship of Swern Oxidation Components

G Key Components and Conditions in Swern Oxidation cluster_reagents Reagents cluster_conditions Critical Conditions cluster_outcomes Outcomes Propanol N-Boc-L-prolinol Product This compound Propanol->Product DMSO DMSO DMSO->Product Activator Oxalyl Chloride (or other activator) Activator->Product Base Triethylamine (or bulkier base) Base->Product SideProducts Side Products (e.g., epimer) Base->SideProducts can influence Temp Low Temperature (-78 °C) Temp->Product favors Temp->SideProducts mitigates Anhydrous Anhydrous Conditions Anhydrous->Product favors Byproducts Byproducts (e.g., DMS, CO, CO2) Product->Byproducts co-produced Product->SideProducts potential co-product

Caption: Interrelationship of reagents and conditions in the Swern oxidation of N-Boc-L-prolinol.

References

Validation & Comparative

A Comparative Guide to N-Boc-L-prolinal and Other Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a paramount objective for researchers and professionals in drug development and chemical synthesis. Among the privileged scaffolds, L-proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of N-Boc-L-prolinal and other notable organocatalysts, with a focus on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

While this compound is a valuable chiral building block and a precursor for the synthesis of more complex organocatalysts, it is not commonly employed directly as a catalyst in asymmetric reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the electronic and steric properties of the pyrrolidine (B122466) ring, which can hinder its ability to participate in the typical catalytic cycles of proline-based organocatalysis, such as enamine or iminium ion formation.

Our comprehensive review of the scientific literature did not yield specific experimental data detailing the catalytic performance of this compound in asymmetric reactions with quantitative outcomes (yield and enantiomeric excess). Therefore, this guide will focus on comparing the performance of the parent L-proline and its other derivatives, which are widely used and well-documented as effective organocatalysts. This comparison will provide a valuable framework for understanding the structure-activity relationships within this class of catalysts and for selecting the appropriate catalyst for a given synthetic challenge.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline and its derivatives have been extensively studied as catalysts for this transformation. The following table summarizes the performance of L-proline and a representative derivative in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856).

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline DMSO489795:599
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether CH2Cl2249898:2>99

Key Observations:

  • L-Proline is a highly effective catalyst for the asymmetric aldol reaction, providing excellent yields and enantioselectivities, particularly in polar aprotic solvents like DMSO.

  • Proline derivatives , such as the silyl-protected diphenylprolinol, can offer improved performance, sometimes in less polar solvents, and may exhibit enhanced stereoselectivity due to increased steric hindrance that better controls the facial selectivity of the reaction.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another crucial C-C bond-forming reaction that benefits from organocatalysis. Proline and its derivatives have been successfully applied to the conjugate addition of aldehydes and ketones to nitroalkenes.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline PropanalNitrostyrene (B7858105)DMF728592
(S)-5-(Pyrrolidin-2-yl)tetrazole Cyclohexanoneβ-NitrostyreneCH2Cl2129599

Key Observations:

  • L-Proline effectively catalyzes the asymmetric Michael addition, though reaction times can be longer.

  • Modified proline derivatives , such as those where the carboxylic acid is replaced by a more acidic group like a tetrazole, can exhibit significantly enhanced reactivity and enantioselectivity. This is attributed to the increased Brønsted acidity, which plays a crucial role in activating the Michael acceptor.

Experimental Protocols

Below are detailed experimental protocols for representative asymmetric aldol and Michael reactions catalyzed by L-proline.

General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

Materials:

  • L-Proline (30 mol%)

  • Cyclohexanone (10 mmol)

  • 4-Nitrobenzaldehyde (1 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (5 mL)

Procedure:

  • To a stirred solution of L-proline in DMSO, add cyclohexanone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-nitrobenzaldehyde to the reaction mixture.

  • Continue stirring at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the L-Proline-Catalyzed Asymmetric Michael Addition

Reaction: Propanal + Nitrostyrene

Materials:

  • L-Proline (20 mol%)

  • Propanal (2 mmol)

  • Nitrostyrene (1 mmol)

  • Dimethylformamide (DMF), anhydrous (4 mL)

Procedure:

  • In a reaction vial, dissolve L-proline and nitrostyrene in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanal dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 72 hours. Monitor the reaction progress by TLC.

  • After completion, add water to the reaction mixture and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of a proline-catalyzed reaction and a general experimental workflow for screening organocatalysts.

Catalytic_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Proline Hydrolysis Product Aldol Product Iminium->Product + H2O Product->Proline - Product Hydrolysis Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Experimental_Workflow start Start: Catalyst Screening setup Reaction Setup (Catalyst, Reactants, Solvent) start->setup monitoring Reaction Monitoring (TLC, HPLC) setup->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, dr, ee by NMR, HPLC) purification->analysis end End: Catalyst Performance Evaluation analysis->end

Caption: General experimental workflow for organocatalyst screening.

A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-L-prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like N-Boc-L-prolinal is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, supported by illustrative experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the type of impurity to be detected (e.g., chemical, enantiomeric), the required sensitivity, and the available instrumentation. The most common and effective methods for analyzing this compound are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Enantiomeric and chemical purityChemical purity, residual solvents, volatile impuritiesAbsolute purity determination, structural confirmation
Sample Volatility Not requiredRequired (derivatization may be necessary)Not required
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Selectivity High (with appropriate chiral stationary phase)Very High (mass analyzer provides structural information)High (chemically specific signals)
Quantitation Excellent linearity and precisionGood linearity and precisionExcellent accuracy and precision (primary method)
Throughput Moderate to HighModerateLow to Moderate
Instrumentation Cost Moderate to HighHighVery High
Key Advantages Direct separation of enantiomers, robust for routine analysis.High sensitivity and specificity for volatile impurities.Provides absolute purity without a specific reference standard for the analyte, non-destructive.
Key Disadvantages Requires specific chiral columns, method development can be time-consuming.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to chromatographic methods, requires careful sample preparation and data processing.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of this compound by separating its L- and D-enantiomers. The method can also be adapted to assess chemical purity by detecting other related impurities.

Illustrative Protocol for Enantiomeric Purity:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® series), is crucial for enantiomeric separation.[1][2]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[1]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., ~210 nm).

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-20 µL.

  • Quantitation: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the L- and D-enantiomers. For chemical purity, the area of the main peak is compared to the total area of all peaks.

Method Validation (Illustrative Data for a Similar N-Boc-proline derivative): [3]

  • Linearity: Correlation coefficient (r²) > 0.999 over a concentration range of 0.01 to 0.15 mg/mL for the minor enantiomer.[3]

  • Limit of Detection (LOD): 0.0007 mg/mL.[3]

  • Limit of Quantitation (LOQ): 0.0021 mg/mL.[3]

  • Precision: Relative Standard Deviation (RSD) < 2.0%.[3]

  • Accuracy: Recovery typically between 98-102%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. Due to the polarity of the molecule, derivatization is often required to increase its volatility for GC analysis.

Illustrative Protocol for Chemical Purity:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The this compound sample is derivatized to make it more volatile. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The sample is heated with the derivatizing agent to ensure complete reaction.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

  • Mass Spectrometer Settings: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific impurities.

  • Quantitation: The purity is determined by comparing the peak area of the derivatized this compound to the total area of all detected peaks. An internal standard can be used for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[4][5][6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Illustrative Protocol for Absolute Purity Determination:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity is used as an internal calibrant (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • NMR Data Acquisition:

    • A ¹H NMR spectrum is acquired under quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The spectrum is carefully phased and baseline corrected. The signals for both the analyte (this compound) and the internal standard are integrated.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Workflow for Purity Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Processing cluster_3 Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC Chiral HPLC (Enantiomeric & Chemical Purity) Dissolution->HPLC qNMR qNMR (Absolute Purity) Dissolution->qNMR GCMS GC-MS (Chemical Purity, Volatiles) Derivatization->GCMS Acquisition Instrumental Analysis HPLC->Acquisition GCMS->Acquisition qNMR->Acquisition Processing Data Integration & Analysis Acquisition->Processing Report Final Purity Report Processing->Report

Caption: Workflow for the analytical determination of this compound purity.

References

A Comparative Guide to the Spectroscopic Analysis of N-Boc-L-prolinal and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral building blocks is paramount. This guide provides a comparative spectroscopic analysis of N-Boc-L-prolinal, a key intermediate in organic synthesis, alongside its common precursor, N-Boc-L-prolinol, and an alternative N-protected analog, N-Cbz-L-prolinal. The presented data, including 1H NMR, 13C NMR, and mass spectrometry, offers a baseline for structural verification and purity assessment.

Introduction

N-tert-butoxycarbonyl-L-prolinal (this compound) is a versatile chiral aldehyde widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its aldehyde functionality and the proline scaffold make it a valuable precursor for creating stereochemically defined structures. Accurate structural elucidation of this compound is crucial to ensure the desired stereochemistry and purity of subsequent synthetic products. This guide compares its spectroscopic characteristics with those of N-Boc-L-prolinol, the corresponding alcohol from which it is often synthesized, and N-benzyloxycarbonyl-L-prolinal (N-Cbz-L-prolinal), which features an alternative protecting group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, N-Boc-L-prolinol, and N-Cbz-L-prolinal.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~9.5sCHO
~4.2mα-H
~3.5mδ-CH₂
~2.0-1.8mβ-CH₂, γ-CH₂
1.48, 1.42sC(CH₃)₃
N-Boc-L-prolinol ~4.0mα-H
~3.6mCH₂OH
~3.4mδ-CH₂
~1.9-1.7mβ-CH₂, γ-CH₂
1.47sC(CH₃)₃
N-Cbz-L-prolinal ~9.6dCHO
~7.3mAr-H
~5.2sCH₂Ph
~4.3mα-H
~3.6mδ-CH₂
~2.1-1.9mβ-CH₂, γ-CH₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~202CHO
~154C=O (Boc)
~80C(CH₃)₃
~60α-C
~47δ-C
~28C(CH₃)₃
~29, ~24β-C, γ-C
N-Boc-L-prolinol ~155C=O (Boc)
~80C(CH₃)₃
~65CH₂OH
~60α-C
~47δ-C
~28C(CH₃)₃
~28, ~25β-C, γ-C
N-Cbz-L-prolinal ~201CHO
~155C=O (Cbz)
~136Ar-C (ipso)
~128-127Ar-C
~67CH₂Ph
~61α-C
~47δ-C
~30, ~24β-C, γ-C

Table 3: Mass Spectrometry Data (ESI+)

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
This compound C₁₀H₁₇NO₃200.1287200144 ([M-C₄H₈+H]⁺), 100 ([M-Boc+H]⁺)
N-Boc-L-prolinol C₁₀H₁₉NO₃202.1443202146 ([M-C₄H₈+H]⁺), 102 ([M-Boc+H]⁺)
N-Cbz-L-prolinal C₁₃H₁₅NO₃234.113023491 ([C₇H₇]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (10-20 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL and then further diluted to 10 µg/mL with the same solvent. The solution was introduced into the mass spectrometer via direct infusion.

Structure Confirmation Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of this compound's structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Compare_Prolinol Compare with N-Boc-L-prolinol data Structure_Confirmation->Compare_Prolinol Compare_Cbz Compare with N-Cbz-L-prolinal data Structure_Confirmation->Compare_Cbz

Workflow for Spectroscopic Confirmation

Discussion of Spectroscopic Features

¹H NMR: The most telling feature in the ¹H NMR spectrum of this compound is the singlet at approximately 9.5 ppm, characteristic of the aldehyde proton. This peak is absent in the spectrum of N-Boc-L-prolinol, which instead shows signals corresponding to the hydroxymethyl protons around 3.6 ppm. The spectrum of N-Cbz-L-prolinal also displays the aldehyde proton signal, but it is distinguished by the presence of aromatic protons from the benzyloxycarbonyl group. The tert-butyl protons of the Boc group in both this compound and N-Boc-L-prolinol typically appear as one or two singlets around 1.4-1.5 ppm due to hindered rotation.

¹³C NMR: The key differentiator in the ¹³C NMR spectrum of this compound is the downfield resonance of the aldehyde carbon at approximately 202 ppm. In contrast, the carbon of the hydroxymethyl group in N-Boc-L-prolinol appears around 65 ppm. The carbonyl carbon of the Boc group is consistently found around 154-155 ppm in both Boc-protected compounds. For N-Cbz-L-prolinal, the Cbz carbonyl appears at a similar chemical shift, but the spectrum is further characterized by the aromatic carbon signals.

Mass Spectrometry: Electrospray ionization mass spectrometry in the positive ion mode typically yields the protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z of 200. Common fragment ions observed for Boc-protected amino compounds include the loss of isobutylene (B52900) ([M-C₄H₈+H]⁺) and the loss of the entire Boc group ([M-Boc+H]⁺). N-Cbz-L-prolinal is characterized by the prominent tropylium (B1234903) ion fragment at m/z 91.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aldehyde proton and carbon signals in the NMR spectra, along with the correct molecular ion peak and characteristic fragmentation patterns in the mass spectrum, provides definitive evidence of its structure. Comparison with the spectroscopic data of its precursor, N-Boc-L-prolinol, and the alternatively protected N-Cbz-L-prolinal, highlights the unique spectral fingerprints of each molecule, allowing for clear differentiation and confirmation of successful chemical transformations. This guide serves as a valuable resource for researchers in ensuring the quality and identity of these critical synthetic building blocks.

Assessing Enantiomeric Purity in N-Boc-L-Proline Catalyzed Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful tool for achieving high levels of stereocontrol. Among the privileged scaffolds in organocatalysis, derivatives of the amino acid L-proline, particularly N-Boc-L-proline and its analogs, have demonstrated remarkable efficacy in catalyzing a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. This guide provides a comprehensive comparison of methods for assessing the enantiomeric excess (ee) of products derived from these catalyses, presenting supporting experimental data and detailed protocols to aid researchers in their synthetic endeavors.

While the user's query specified "N-Boc-L-prolinal," a proline derivative featuring an aldehyde functional group, its primary role in the literature is as a synthetic building block rather than a direct catalyst for asymmetric reactions. Therefore, this guide will focus on the well-established catalytic systems based on N-Boc-L-proline and its derivatives (e.g., prolinamides and prolinols), which are central to the field of organocatalysis.

Methods for Determining Enantiomeric Excess

The accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric synthesis.[1] Several analytical techniques are available, with chiral chromatography being the most prevalent and reliable method.[2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, chiral GC employs a chiral stationary phase to separate enantiomers in the gas phase.[1]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC for certain chiral separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[1]

Comparative Performance of Proline-Based Catalysts in Asymmetric Reactions

N-Boc-L-proline and its derivatives have been extensively studied as catalysts for asymmetric aldol and Mannich reactions, consistently affording products with high enantioselectivities. The following tables summarize the performance of various proline-based catalysts and compare them with other alternatives.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety. Proline-based organocatalysts have proven to be highly effective in controlling the stereochemical outcome of this transformation.

Table 1: Comparison of Catalysts for the Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline30DMSO46876[4]
N-Boc-L-prolinamide20Neat248030[5]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole0.01Neat249984[6]
Diarylprolinol Silyl Ether10Neat29596[7]
Chiral Zinc-BINOL Complex10THF128592[8]
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for a wide range of biologically active molecules.

Table 2: Comparison of Catalysts for the Asymmetric Mannich Reaction

CatalystReactant 1Reactant 2Reactant 3Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-ProlineAldehydeAcetonep-Anisidine50-94[9]
N-(p-dodecylphenylsulfonyl)-L-prolinamideN-Boc-iminePropionaldehyde-7119:199[10]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidAldehydeN-PMP-imino glyoxylate-9195:5 (anti:syn)98[11]
Squaramide Cinchona Alkaloid2-Amino-1,3,4-thiadiazoleAldehydeMalonateup to 85-up to 96[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a proline-catalyzed asymmetric reaction and the subsequent determination of enantiomeric excess.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
  • To a stirred solution of the aldehyde (1.0 equiv) in the appropriate solvent (e.g., DMSO, CH3CN, or neat), add the proline-based catalyst (typically 10-30 mol%).

  • Add the ketone (2-10 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (ranging from room temperature to -25 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Enantiomeric Excess Determination by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Chiral Column: The choice of column is crucial and depends on the analyte. Common columns include those based on polysaccharide derivatives (e.g., Daicel Chiralcel OD-H, AD-H, AS-H; Chiralpak IA, IB).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Table 3: Example Chiral HPLC Conditions for Aldol and Mannich Products

Product TypeChiral ColumnMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Detection (nm)Reference
β-Hydroxy Ketone (Aldol)Chiralcel OD-H90:10 to 80:200.7 - 1.0254[5]
β-Hydroxy Ketone (Aldol)Chiralcel AS-H82:181.0221[2]
β-Amino Ketone (Mannich)Chiralpak AD-H90:101.0254[10]
β-Amino Aldehyde (Mannich)Chiralpak IAVariesVariesVaries[12]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in assessing the enantiomeric excess of a product from a proline-catalyzed asymmetric reaction.

G cluster_reaction Asymmetric Catalysis cluster_workup Workup & Purification cluster_analysis Enantiomeric Excess Analysis Reactants Aldehyde + Ketone/Imine Reaction_Vessel Reaction Setup (Solvent, Temperature) Reactants->Reaction_Vessel Catalyst N-Boc-L-Proline Derivative Catalyst->Reaction_Vessel Product_Formation Chiral Product Formation Reaction_Vessel->Product_Formation Quenching Quench Reaction Product_Formation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Isolated_Product Purified Product Purification->Isolated_Product Sample_Prep Sample Preparation Isolated_Product->Sample_Prep HPLC Chiral HPLC Analysis Sample_Prep->HPLC Data_Analysis Peak Integration & ee Calculation HPLC->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

Caption: Workflow for assessing enantiomeric excess.

G cluster_catalytic_cycle Proline Catalysis Signaling Pathway (Aldol Reaction) Proline L-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O - Proline Water H₂O

Caption: Proline-catalyzed aldol reaction cycle.

Conclusion

The assessment of enantiomeric excess is a critical step in the development of asymmetric catalytic reactions. For transformations catalyzed by N-Boc-L-proline and its derivatives, chiral HPLC stands out as the method of choice due to its accuracy, versatility, and the commercial availability of a wide range of chiral stationary phases. This guide has provided a comparative overview of catalytic performance, detailed experimental protocols, and a visual representation of the workflow to assist researchers in this field. Careful selection of the catalyst and analytical methodology is paramount to achieving and accurately quantifying high levels of enantioselectivity in the synthesis of valuable chiral molecules.

References

N-Boc-L-prolinal: A Versatile Tool in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is paramount. N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, has emerged as a valuable and versatile building block and potential organocatalyst in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols for its key transformations.

This compound, also known as N-(tert-butoxycarbonyl)-L-proline aldehyde, is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a reactive aldehyde functionality for carbon-carbon bond formation and a Boc-protected amine that allows for subsequent synthetic manipulations. This unique combination makes it a sought-after precursor for the stereoselective synthesis of pyrrolidine-containing natural products and active pharmaceutical ingredients.[1][2]

Performance in Asymmetric Synthesis: A Comparative Look

While this compound is primarily utilized as a chiral building block, the broader family of proline and its derivatives are renowned for their role as organocatalysts in a variety of asymmetric transformations. The performance of these catalysts is typically evaluated based on reaction yield and enantiomeric excess (e.e.). Although direct, head-to-head comparative studies featuring this compound as a catalyst are limited in the literature, we can infer its potential by examining the performance of closely related proline-based catalysts in key asymmetric reactions.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are known to effectively catalyze this reaction in an asymmetric fashion. The data below compares the performance of L-proline with some of its derivatives in the asymmetric aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde.

CatalystSolventTime (h)Yield (%)e.e. (%)Reference
L-Proline DMSO46876[3]
(S)-Proline-based C2 symmetric organocatalyst 1 DCM728552[3]
(S)-Proline-based C2 symmetric organocatalyst 3 DCM489261[3]

Note: Reaction conditions and substrates may vary between studies, making direct comparisons challenging. The data presented is for illustrative purposes.

Asymmetric Michael Addition

The Michael addition is another crucial reaction for the formation of carbon-carbon bonds. Proline-based organocatalysts have also been successfully employed in this transformation. The following table provides a glimpse into the effectiveness of L-proline and its derivatives in the asymmetric Michael addition of ketones to nitroolefins.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)dr (syn:anti)e.e. (%)Reference
L-Proline Cyclohexanoneβ-nitrostyreneDMSO969595:520[4]
Proline-derived C2 symmetric catalyst Cyclohexanonetrans-β-nitrostyreneToluene249899:199[5]

Note: The presented data is a selection from various sources and should be interpreted with consideration of the specific reaction conditions in each study.

Key Applications and Experimental Protocols

This compound's primary application lies in its role as a chiral precursor for the synthesis of complex molecules. One of the most notable examples is its use in the total synthesis of securinine-type alkaloids, which possess a range of biological activities.[1]

Synthesis of this compound

A common and efficient method for the preparation of this compound is the Swern oxidation of N-Boc-L-prolinol.[6]

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol [6]

  • To a solution of dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol) in 120 mL of dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

  • Stir the solution for 10 minutes.

  • Add a solution of (S)-(+)-N-Boc-L-prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂ dropwise.

  • Stir the solution for 20 minutes.

  • Add triethylamine (B128534) (14.1 mL, 100 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with 50 mL of water and extract the aqueous layer twice with 100 mL of CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield an oil.

  • Purify the crude product by silica (B1680970) gel chromatography using 25% EtOAc/Hexanes as the eluent to obtain this compound as a light yellow oil (5.0 g, 99% yield).[6]

Diagram: Synthesis of this compound via Swern Oxidation

G NBocProlinol N-Boc-L-prolinol NBocProlinal This compound NBocProlinol->NBocProlinal Swern Oxidation OxalylChloride Oxalyl Chloride, DMSO Triethylamine Triethylamine G Norsecurinine (+)-Norsecurinine TetracyclicCore Tetracyclic Intermediate Norsecurinine->TetracyclicCore PyrrolidineDerivative Substituted Pyrrolidine TetracyclicCore->PyrrolidineDerivative NBocProlinal This compound PyrrolidineDerivative->NBocProlinal

References

A Balancing Act in Synthesis: The Cost-Benefit Analysis of N-Boc-L-prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the selection of starting materials and catalysts is a critical decision impacting both the efficiency of the synthetic route and the overall cost-effectiveness of the process. N-Boc-L-prolinal, a versatile chiral building block and precursor to organocatalysts, stands as a prominent reagent in this field. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, offering a comparative look at its performance against common alternatives, supported by experimental data and detailed protocols.

This compound, a derivative of the naturally occurring amino acid L-proline, is valued for its role in the stereoselective synthesis of complex molecules. Its protected amine and reactive aldehyde functionalities make it a key intermediate in the production of various pharmaceutical compounds, including alkaloids and other biologically active molecules.[1] Furthermore, its derivatives are employed as organocatalysts in crucial asymmetric transformations such as aldol (B89426) and Michael addition reactions.

Performance in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral reagent is primarily judged by its ability to induce high stereoselectivity, typically measured in terms of enantiomeric excess (ee) and diastereomeric ratio (dr), while maintaining high reaction yields. While this compound itself is more of a building block, its parent compound, L-proline, and other derivatives are workhorse organocatalysts. Understanding their performance provides context for the utility of the this compound scaffold.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis. The data below compares the performance of L-proline with one of its derivatives in the aldol reaction between p-nitrobenzaldehyde and acetone.

CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
L-ProlineDMSO49796
(S)-2-(Trifluoromethyl)pyrrolidineDMSO249598

Data compiled from publicly available research.

Asymmetric Michael Addition

In the asymmetric Michael addition, another key C-C bond-forming reaction, proline derivatives have demonstrated considerable utility. The following table summarizes the performance of L-proline and a tetrazole-containing derivative in the addition of cyclohexanone (B45756) to β-nitrostyrene.

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-ProlineDMSO969595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCH2Cl2249999:199

Data compiled from publicly available research.

Cost Analysis: this compound and Its Alternatives

The economic viability of a synthetic route is a crucial consideration. The cost of the chiral source, whether it be a stoichiometric building block or a catalyst, plays a significant role. Below is a comparative cost analysis of this compound and some common alternative chiral organocatalysts. Prices are approximate and can vary based on supplier and purity.

CompoundCAS NumberPrice (per gram)
This compound69610-41-9~$9.00
N-Boc-L-prolinol69610-40-8~$6.00
L-Proline147-85-3<$1.00
(S)-2-(Trifluoromethyl)pyrrolidine119580-41-5~$112.50
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole33878-70-5~$770.00 (per gram for 100mg)

Prices are estimations based on publicly available data from various suppliers and are subject to change.

The precursor to this compound, N-Boc-L-prolinol, is relatively inexpensive. The oxidation step to the aldehyde adds to the cost. While L-proline is exceptionally cheap, its performance, particularly in terms of enantioselectivity in certain reactions like the Michael addition, can be modest compared to more sophisticated and expensive derivatives. This highlights the classic trade-off between cost and performance in catalyst selection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic methodology.

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of N-Boc-L-prolinol to this compound.[1]

Reagents and Materials:

Procedure:

  • Dissolve DMSO (75.8 mmol) in CH2Cl2 (120 mL) and cool to -78 °C.

  • Add oxalyl chloride (50.4 mmol) dropwise and stir for 10 minutes.

  • Add a solution of N-Boc-L-prolinol (25.2 mmol) in CH2Cl2 (50 mL) dropwise.

  • Stir the mixture for 20 minutes.

  • Add triethylamine (100 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with water (50 mL) and extract with CH2Cl2 (2 x 100 mL).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by silica gel chromatography (25% EtOAc/Hexanes) to yield this compound as a light yellow oil (Yield: ~99%).

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general method for the aldol reaction between an aldehyde and a ketone catalyzed by L-proline.

Reagents and Materials:

  • Aldehyde

  • Ketone

  • L-Proline

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL), add L-proline (0.3 mmol, 30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

Visualizing the Synthesis Landscape

Diagrams are invaluable tools for understanding complex chemical processes and workflows.

Synthesis_of_NBoc_L_prolinal NBocLprolinol N-Boc-L-prolinol SwernOxidation Swern Oxidation (Oxalyl Chloride, DMSO, TEA) NBocLprolinol->SwernOxidation NBocLprolinal This compound SwernOxidation->NBocLprolinal

Synthesis of this compound from its precursor.

Aldol_Reaction_Mechanism Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Proline

Simplified catalytic cycle of a proline-catalyzed aldol reaction.

Cost_Benefit_Analysis_Flow Define_Synthesis Define Synthetic Target & Key Transformation Identify_Reagents Identify Potential Chiral Reagents (e.g., this compound, Alternatives) Define_Synthesis->Identify_Reagents Performance_Analysis Analyze Performance Data (Yield, ee, dr) Identify_Reagents->Performance_Analysis Cost_Analysis Analyze Cost Data (Price per gram/mol) Identify_Reagents->Cost_Analysis Decision Select Optimal Reagent Performance_Analysis->Decision Cost_Analysis->Decision Experimental_Validation Experimental Validation Decision->Experimental_Validation

Logical workflow for a cost-benefit analysis in reagent selection.

Conclusion

The choice to use this compound in a synthetic endeavor requires a careful weighing of its benefits against its costs. As a building block, its utility is evident in its incorporation into numerous complex target molecules. When considering its role as a precursor to organocatalysts, the landscape becomes more nuanced. While simple, inexpensive catalysts like L-proline can be effective, more structurally complex and costly derivatives often provide superior stereoselectivity and efficiency.

For academic research and early-stage drug discovery, the higher cost of specialized reagents may be justified by the need for high purity and stereochemical control. In contrast, for large-scale industrial synthesis, the economic pressure may favor the development of processes that utilize less expensive starting materials, even if it requires more extensive optimization of reaction conditions. Ultimately, a thorough cost-benefit analysis, informed by both performance data and economic realities, will guide the discerning researcher to the most appropriate synthetic strategy.

References

A Comparative Guide to Alternative Reagents for N-Boc-L-prolinal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, serves as a valuable building block and a precursor to highly effective organocatalysts in asymmetric synthesis. Its utility is most prominent in the formation of stereochemically defined carbon-carbon bonds. However, the continuous pursuit of improved efficiency, selectivity, and broader substrate scope has led to the development of numerous alternative reagents and catalytic systems. This guide provides an objective comparison of this compound-derived systems with key alternatives in cornerstone reactions such as the asymmetric aldol (B89426) and Mannich reactions, supported by experimental data and detailed protocols.

Core Application: Asymmetric Organocatalysis

This compound is typically reduced to N-Boc-L-prolinol, which is then used to synthesize more complex and highly efficient organocatalysts, such as diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts). These catalysts, along with simpler proline derivatives, operate primarily through an enamine or iminium ion-based activation mechanism, mimicking the function of natural Class I aldolase (B8822740) enzymes.[1][2] This guide will compare these systems against other classes of organocatalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this transformation.

Logical Comparison of Aldol Reaction Catalysts

G cluster_0 Catalyst Selection Framework for Asymmetric Aldol Reaction cluster_1 Proline-Based Options cluster_2 Alternative Options Proline_Based Proline-Based Catalysts L_Proline L-Proline Proline_Based->L_Proline Baseline Inexpensive Prolinamides Prolinamides / Bisprolinamides Proline_Based->Prolinamides Improved Reactivity Diarylprolinol Diarylprolinol Silyl Ethers (Derived from Prolinal) Proline_Based->Diarylprolinol High Enantioselectivity Broad Scope Non_Proline Alternative Scaffolds Polymeric Polymeric Amino Acid Catalysts Non_Proline->Polymeric Recyclable Solvent-Free

Caption: Catalyst selection logic for the asymmetric aldol reaction.

Performance Data: Asymmetric Aldol Reaction Catalysts

The following table summarizes the performance of various organocatalysts in the asymmetric aldol reaction between ketones and aldehydes.

Catalyst/ReagentAldehydeKetoneYield (%)ee (%)drConditionsReference
L-Proline p-NitrobenzaldehydeCyclohexanone (B45756)640-Neat, RT, 48h[3]
L-Proline Tetrazole 1-Phenyl-1,2-propanedioneAcetone8983--35 °C[1]
C₂-Symmetric Bisprolinamide VariousAcetoneup to 94up to 96-Formic acid additive[1]
Polymeric L-Phenylalanine (NPs) p-NitrobenzaldehydeCyclohexanone640-Neat, RT, 48h[3]
Polymeric L-Tryptophan (NPs) p-NitrobenzaldehydeCyclohexanone7286-Neat, RT, 48h[3]
General Experimental Protocol: Proline-Catalyzed Aldol Reaction

This protocol is a representative example for the direct asymmetric aldol reaction.

  • Preparation: To a vial, add the aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol) and the organocatalyst (10-30 mol%).

  • Solvent/Reagent Addition: Add the ketone (e.g., cyclohexanone or acetone), which often serves as both the reactant and the solvent (5-10 equivalents). If required, add the specified solvent (e.g., DMSO, DMF).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or -20 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols.

General Catalytic Cycle for Proline-Catalyzed Reactions

G Catalyst Proline Catalyst (Secondary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Nucleophile) Ketone->Enamine Product_Complex Product-Catalyst Complex Enamine->Product_Complex + Iminium Ion Iminium Iminium Ion (from Aldimine) Iminium->Product_Complex Aldimine Aldimine (Electrophile) Aldimine->Iminium + H⁺ Product_Complex->Catalyst Hydrolysis Product β-Amino Carbonyl Product Product_Complex->Product + H₂O H2O H₂O Product->H2O

Caption: General enamine activation cycle in Mannich reactions.

Performance Data: Asymmetric Mannich Reaction Catalysts

The table below compares different catalytic systems for the direct asymmetric Mannich reaction.

Catalyst/ReagentAldehydeAmine/ImineNucleophileYield (%)ee (%)drConditionsReference
L-Proline IsovaleraldehydeN-PMP-α-imino ethyl glyoxylateIsovaleraldehyde8087>10:1DMSO, RT, 8h[4]
Chiral Primary Amine Various aldehydesIsatin-derived ketiminesAldehydes-up to 99-Provides access to different diastereomers than secondary amines[5][6]
Chiral Phosphinoyl-Aziridine Benzaldehydep-AnisidineHydroxyacetone909620:1Catalyst with free NH[7]
Picolinaldehyde / Yb(OTf)₃ Various benzaldehydesN-Aryl aldiminesGlycine (B1666218) ester34-5690-9786:14 - 95:5Enantiodivergent synthesis possible with different ligands[8]
General Experimental Protocol: Three-Component Mannich Reaction

This protocol is representative of a direct, three-component asymmetric Mannich reaction.

  • Preparation: In a reaction vessel, dissolve the amine (e.g., p-anisidine, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 1.2 mmol) in a suitable solvent (e.g., DMSO, THF) at room temperature.

  • Catalyst Loading: Add the organocatalyst (e.g., chiral phosphinoyl-aziridine, 10 mol%).

  • Nucleophile Addition: Add the carbonyl nucleophile (e.g., hydroxyacetone, 2.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature for the required duration (e.g., 24-72 hours). Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Purify the residue by flash chromatography.

  • Analysis: Determine the yield of the isolated product. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow Diagram

G A 1. Reagent Preparation (Aldehyde, Amine, Nucleophile) B 2. Catalyst Addition (10-30 mol%) A->B C 3. Reaction (Solvent, Temp, Time) B->C D 4. Monitoring (TLC/GC) C->D D->C Reaction Incomplete E 5. Quenching & Workup (Aqueous Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, HPLC, MS) F->G H Final Product G->H

Caption: Standard experimental workflow for organocatalytic reactions.

Conclusion

While this compound serves as an effective precursor for robust organocatalysts like diarylprolinol silyl ethers, a diverse array of alternatives offers distinct advantages.

  • L-Proline remains a cost-effective, albeit often less selective, baseline catalyst.[1]

  • Modified Proline Derivatives , such as C₂-symmetric bisprolinamides, can significantly enhance reaction rates and selectivity, particularly with the use of additives.[1]

  • Alternative Chiral Scaffolds , including primary amines and phosphinoyl-aziridines, provide access to different stereoisomers and can exhibit superior performance for specific substrate classes.[5][7]

  • Immobilized or Polymeric Catalysts are emerging as practical solutions for simplified product purification and catalyst recycling, aligning with the principles of green chemistry.[3]

The optimal choice of reagent depends on the specific synthetic challenge, with factors such as cost, desired stereochemical outcome, substrate scope, and operational simplicity guiding the decision-making process for researchers and drug development professionals.

References

The Versatility of N-Boc-L-prolinal: A Comparative Guide to its Application in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes showcasing the efficiency and utility of N-Boc-L-prolinal and its derivatives in the total synthesis of complex natural products. This guide provides a detailed analysis of experimental data, methodologies, and visual pathway representations.

This compound, a chiral aldehyde derived from the amino acid L-proline, has emerged as a powerful and versatile building block in the asymmetric synthesis of a wide array of complex molecules. Its rigid pyrrolidine (B122466) ring and the presence of a stereocenter make it an invaluable tool for introducing chirality and constructing intricate molecular architectures. This guide delves into case studies of its successful application in the total synthesis of natural products, offering a comparative analysis with alternative synthetic strategies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of synthetic pathways, we aim to provide researchers with a comprehensive resource to evaluate the strategic advantages of employing this compound and its derivatives.

Case Study 1: Total Synthesis of (+)-Absouline

(+)-Absouline is a pyrrolizidine (B1209537) alkaloid that exhibits interesting biological activities. Its total synthesis provides an excellent platform to compare a modern approach utilizing a proline-derived building block against a more classical chiral pool-based strategy.

Comparison of Synthetic Routes to (+)-Absouline
ParameterHuang's Synthesis (2016)Rassu/Casiraghi's Synthesis (Alternative)
Starting Material N-Boc-2-tert-(butyldimethylsilyloxy)pyrrole(R)-Glyceraldehyde Acetonide
Key Strategy Asymmetric Vinylogous Mannich ReactionVinylogous Aldol Reaction
Overall Yield ~20%Not explicitly stated, but likely lower due to more steps
Number of Steps 6 steps12 steps
Chiral Induction Substrate-controlled (from L-proline)Reagent-controlled and substrate-controlled

Synthetic Pathways

G cluster_0 Huang's Synthesis of (+)-Absouline cluster_1 Rassu/Casiraghi's Synthesis (Alternative) A N-Boc-2-TBSOP B Vinylogous Mannich Reaction A->B C Cyclization B->C D (+)-Absouline C->D E (R)-Glyceraldehyde Acetonide F Vinylogous Aldol Reaction E->F G Multiple Steps F->G H (+)-N-Acetyl Norloline (precursor to Absouline) G->H G cluster_0 Suzuki's Synthesis of (-)-Epicatechin cluster_1 Alternative Enantioselective Synthesis A 1,3,5-Trifluorobenzene + Chiral Epoxy Alcohol B Fragment Coupling A->B C Pyran Cyclization B->C D (-)-Epicatechin C->D E Substituted Acetophenone + Chiral Aldehyde F Asymmetric Aldol Condensation E->F G Intramolecular Cyclization F->G H (-)-Epicatechin G->H

Safety Operating Guide

Safe Disposal of N-Boc-L-Prolinal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of N-Boc-L-Prolinal, a common building block in organic synthesis.

Key Safety and Physical Data

Adherence to safety protocols begins with understanding the inherent properties and hazards of a substance. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
Boiling Point211 °C (lit.)[1][2][3]
Density1.063 g/mL at 25 °C (lit.)[1][3]
Flash Point57.2 °C (135.0 °F) - closed cup[1]
Storage Temperature-20°C to 0-5°C[1]
Water SolubilitySlightly soluble[1][2][3]

Hazard Statements: this compound is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Eye Protection: Wear safety glasses with side-shields or a face shield.[4]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

  • Body Protection: Wear suitable protective clothing.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any chemical waste, must be carried out in a manner that ensures safety and complies with all relevant regulations.

  • Segregation and Collection:

    • Do not mix this compound with other waste.[4]

    • Keep the chemical in its original, tightly closed container.[4][5]

    • If a spill occurs, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name and any associated hazards.

    • Store the waste container in a designated, well-ventilated area, away from heat and sources of ignition.[4][5]

  • Arranging for Disposal:

    • Contact a licensed disposal company to handle the surplus and non-recyclable solutions.[4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance:

    • All waste materials must be disposed of in accordance with local, regional, and national regulations.[4][5] Chemical waste generators must consult these regulations to ensure complete and accurate classification of the waste.[5]

Important Considerations:

  • Do not empty this compound into drains.[4][5]

  • Handle uncleaned containers as you would the product itself.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Keep in Original or Designated Labeled Container B->C D Spill Occurred? C->D E Contain Spill with Inert Absorbent Material D->E Yes G Store Waste in a Designated, Well-Ventilated Area Away from Ignition Sources D->G No F Collect and Place in Sealed Container for Disposal E->F F->G H Contact Licensed Waste Disposal Company G->H I Provide SDS and Arrange for Pickup H->I J Ensure Compliance with Local and National Regulations I->J K End: Proper Disposal J->K

This compound Disposal Workflow

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-Boc-L-Prolinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for N-Boc-L-Prolinal, a key building block in the synthesis of various complex organic molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and operational integrity.

Hazard Identification and Protective Measures

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2] It is also moisture-sensitive.[2] Therefore, stringent safety precautions are necessary during its handling and storage.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartRequired PPEStandards and Specifications
Eyes/Face Face shield and safety glassesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory A dust mask (type N95, US) or an air-purifying respirator.For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator is recommended.[1] Respirators and their components must be tested and approved under standards like NIOSH (US) or CEN (EU).[1]

Key Safety and Handling Data

PropertyValue
Flash Point57.2 °C (135.0 °F) - closed cup
Signal WordWarning[1]
Hazard StatementsFlammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Storage TemperatureStore in a freezer.[2][3]

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Store Securely Store Securely Perform Experiment->Store Securely If not all is used Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Store Securely->Dispense Chemical Label Waste Label Waste Segregate Waste->Label Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste->Dispose via Licensed Contractor Decontaminate Work Area Decontaminate Work Area Dispose via Licensed Contractor->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Safe Handling and Disposal Workflow

Step-by-Step Procedures

Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.

  • Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[3] An eyewash station and safety shower should be readily accessible.[2][3]

Handling:

  • Dispensing: Avoid contact with skin and eyes.[1][3] Avoid inhaling any vapor or mist.[1] Keep away from ignition sources as the substance is flammable.[1]

  • During Experimentation: Take measures to prevent the buildup of electrostatic charge.[1]

  • Storage: If not all of the chemical is used, store it in a tightly closed container in a dry area, specifically in a freezer.[2][3]

Spill Management:

  • Immediate Actions: In case of a spill, remove all sources of ignition and evacuate the area.[1] Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[1]

  • Cleanup: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1] Place the absorbed material in a container for disposal according to local and national regulations.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1]

Disposal Plan:

  • Waste Segregation: Unused this compound and any contaminated materials should be treated as hazardous waste. Do not mix with other waste.[1]

  • Labeling: Clearly label the waste container with the contents.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] All waste material must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[1] Handle uncleaned containers as you would the product itself.[1] Contaminated packaging should be disposed of as unused product.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.